molecular formula C15H18N6O5 B12403609 N6-Furfuryl-2-aminoadenosine

N6-Furfuryl-2-aminoadenosine

カタログ番号: B12403609
分子量: 362.34 g/mol
InChIキー: DTOXHQUCHLAJFD-PODXTCKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N6-Furfuryl-2-aminoadenosine is a useful research compound. Its molecular formula is C15H18N6O5 and its molecular weight is 362.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H18N6O5

分子量

362.34 g/mol

IUPAC名

(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)/t8-,10?,11+,14-/m1/s1

InChIキー

DTOXHQUCHLAJFD-PODXTCKDSA-N

異性体SMILES

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

正規SMILES

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetic purine nucleoside analogue with demonstrated antitumor properties. Its mechanism of action is predicated on its role as a prodrug, requiring intracellular metabolic activation to exert its cytotoxic effects. This guide delineates the proposed molecular pathways through which this compound induces cell death, primarily through the inhibition of DNA synthesis and the induction of apoptosis. The central hypothesis posits that the compound is phosphorylated by adenosine kinase to its triphosphate derivative, which then acts as a competitive inhibitor of ATP in critical cellular processes. This document provides a comprehensive overview of the available data, experimental methodologies, and key signaling pathways implicated in its activity, drawing necessary parallels from its closely related analogue, N6-furfuryladenosine (kinetin riboside), to construct a cohesive mechanistic framework.

Introduction

This compound belongs to the class of purine nucleoside analogues, which are known for their broad antitumor activity, particularly against lymphoid malignancies[1][2]. These compounds mimic endogenous purines, thereby enabling them to interfere with cellular metabolic and signaling pathways upon intracellular uptake. The primary anticancer mechanisms attributed to this class of compounds are the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis[1][2]. This guide provides a detailed technical examination of the proposed mechanism of action of this compound.

Proposed Mechanism of Action: A Prodrug Approach

The prevailing hypothesis for the mechanism of action of this compound is that it functions as a prodrug, requiring intracellular phosphorylation to become pharmacologically active. This bioactivation cascade is a common feature of many nucleoside analogues.

Intracellular Uptake and Phosphorylation

Upon entry into the cell, this compound is proposed to be a substrate for adenosine kinase (ADK), a key enzyme in the purine salvage pathway[3][4]. ADK catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the ribose moiety of this compound, converting it to this compound monophosphate. Subsequent phosphorylation events, catalyzed by other cellular kinases, would then generate the corresponding di- and triphosphate forms. The triphosphate derivative, this compound triphosphate, is considered the ultimate active metabolite.

cluster_0 Extracellular Space cluster_1 Intracellular Space N6-Furfuryl-2-aminoadenosine_ext This compound N6-Furfuryl-2-aminoadenosine_int This compound N6-Furfuryl-2-aminoadenosine_ext->N6-Furfuryl-2-aminoadenosine_int Uptake N6-Furfuryl-2-aminoadenosine_MP This compound Monophosphate N6-Furfuryl-2-aminoadenosine_int->N6-Furfuryl-2-aminoadenosine_MP Phosphorylation N6-Furfuryl-2-aminoadenosine_DP This compound Diphosphate N6-Furfuryl-2-aminoadenosine_MP->N6-Furfuryl-2-aminoadenosine_DP N6-Furfuryl-2-aminoadenosine_TP This compound Triphosphate (Active Metabolite) N6-Furfuryl-2-aminoadenosine_DP->N6-Furfuryl-2-aminoadenosine_TP ADK Adenosine Kinase ADK->N6-Furfuryl-2-aminoadenosine_MP Kinases Other Kinases Kinases->N6-Furfuryl-2-aminoadenosine_DP Kinases->N6-Furfuryl-2-aminoadenosine_TP

Figure 1: Proposed intracellular activation of this compound.
Inhibition of DNA Synthesis

The structural similarity of this compound triphosphate to deoxyadenosine triphosphate (dATP) suggests that it can act as a competitive inhibitor of DNA polymerases. By incorporating into the growing DNA strand, it would likely cause chain termination due to the presence of the ribose sugar instead of a deoxyribose, or the bulky furfuryl group may sterically hinder the addition of the next nucleotide. This leads to an arrest of DNA replication and subsequent cell cycle arrest.

Induction of Apoptosis

The inhibition of DNA synthesis and the accumulation of DNA strand breaks are potent inducers of apoptosis. This process, also known as programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. The cytotoxic effects of this compound are therefore likely mediated through the activation of intrinsic apoptotic pathways.

ATP Depletion and Genotoxic Stress

Studies on the closely related compound N6-furfuryladenosine have shown that its cytotoxicity is associated with a rapid depletion of intracellular ATP and the induction of genotoxic stress[5]. The phosphorylation of this compound consumes ATP, and the resulting triphosphate analogue can compete with ATP for binding to various enzymes, potentially disrupting cellular energy homeostasis. This energy crisis, coupled with DNA damage, triggers a cellular stress response, leading to the upregulation of genes involved in DNA repair and apoptosis, such as CDKN1A (p21)[5].

Signaling Pathways

The cytotoxic effects of this compound and its active metabolites are likely to impinge on several key signaling pathways that regulate cell survival, proliferation, and death.

DNA Damage Response Pathway

The induction of genotoxic stress activates the DNA Damage Response (DDR) pathway. This involves the activation of sensor kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53 and the checkpoint kinase Chk1/2. Activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.

N6_TP This compound Triphosphate DNA_damage DNA Damage / Genotoxic Stress N6_TP->DNA_damage ATM_ATR ATM / ATR Kinases DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Figure 2: Proposed DNA Damage Response Pathway.
Kinase Inhibition

The triphosphate form of N6-furfuryladenosine, kinetin triphosphate (KTP), has been shown to bind to a range of protein kinases[6]. While it does not act as a phosphate donor for all kinases it binds to (e.g., GSK3β), it can modulate the activity of others, such as PINK1[6]. It is plausible that this compound triphosphate also interacts with a specific subset of the kinome, thereby altering their signaling output and contributing to its overall cytotoxic effect. The 2-amino group may alter the binding affinity and substrate potential compared to KTP.

Quantitative Data

Parameter Value Assay Type Cell Line Reference
IC50 (Cell Viability) 5 µMMTT Assay (72h incubation)Jurkat(Hypothetical)
IC50 (DNA Synthesis) 1 µM3H-Thymidine IncorporationHeLa(Hypothetical)
Ki (Adenosine Kinase) 10 µMIn vitro kinase assay-(Hypothetical)

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., Jurkat, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

DNA Synthesis Inhibition Assay (3H-Thymidine Incorporation)
  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound for 24 hours.

  • Radiolabeling: Add 1 µCi/mL of 3H-thymidine to each well and incubate for 4 hours at 37°C.

  • Cell Lysis and DNA Precipitation: Wash the cells with ice-cold PBS, lyse them with a lysis buffer, and precipitate the DNA with trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the precipitate with ethanol, dissolve it in a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of DNA synthesis as counts per minute (CPM) and calculate the IC50 for DNA synthesis inhibition.

In Vitro Adenosine Kinase Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human adenosine kinase, ATP, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate, adenosine (or a labeled analogue).

  • Reaction Incubation and Termination: Incubate the reaction at 37°C for a defined period and then terminate it.

  • Product Detection: Measure the amount of ADP or AMP produced using a suitable method (e.g., luminescence-based assay, HPLC).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the Ki value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate 4h at 37°C Add_MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound is a promising antitumor agent whose mechanism of action is consistent with that of a prodrug that, upon intracellular phosphorylation, disrupts fundamental cellular processes. The active triphosphate metabolite is proposed to inhibit DNA synthesis and likely modulates the activity of specific protein kinases, leading to genotoxic stress, cellular energy depletion, and the induction of apoptosis. Further detailed biochemical and cellular studies are required to fully elucidate the specific molecular targets and signaling pathways affected by this compound and to determine its full therapeutic potential. The experimental protocols and mechanistic framework provided in this guide offer a solid foundation for future research in this area.

References

N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetic purine nucleoside analogue that has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the cytokinin family, its structural similarity to endogenous nucleosides allows it to interact with various cellular pathways, leading to cytotoxic and other biological effects. This technical guide provides a comprehensive overview of the discovery of the broader class of N6-substituted purines, details plausible synthetic routes for this compound based on established methodologies, and explores its mechanism of action and biological activity. Quantitative data from relevant studies are summarized, and key experimental protocols are outlined to facilitate further research and development.

Discovery and Background

The discovery of this compound is rooted in the broader exploration of N6-substituted purine derivatives, which began with the identification of kinetin (N6-furfuryladenine). Kinetin was first isolated in 1955 from autoclaved herring sperm DNA.[1] It belongs to a class of plant growth hormones known as cytokinins, which play a crucial role in cell division and differentiation.[2] The corresponding riboside, N6-furfuryladenosine, is a naturally occurring compound found in sources like coconut milk.[3]

The therapeutic potential of purine nucleoside analogues as antitumor agents has been a significant driver for the synthesis of novel derivatives.[4] These compounds often act as antimetabolites, interfering with nucleic acid synthesis and inducing apoptosis.[4][5] The synthesis of N6-substituted 2-amino-purine derivatives, including this compound, represents a strategic effort to develop more potent and selective anticancer agents. While a specific seminal discovery paper for this compound is not readily identifiable from existing literature, its development follows the logical progression of medicinal chemistry efforts to modify the purine scaffold at the N6 and C2 positions to enhance biological activity.

Synthesis of this compound

A definitive, published synthesis protocol specifically for this compound is not prominently available. However, based on established methods for the synthesis of N6-substituted 2-aminopurine derivatives, a plausible synthetic route can be proposed. A common strategy involves the substitution of a suitable leaving group at the 6-position of a 2-aminopurine nucleoside precursor with furfurylamine.

A potential starting material for this synthesis is 2-amino-6-chloropurine riboside. The general reaction scheme would involve the nucleophilic substitution of the chlorine atom at the C6 position by the amino group of furfurylamine.

Proposed Synthetic Pathway:

Synthesis_Pathway A 2-Amino-6-chloropurine riboside R Reaction Conditions: - Base (e.g., triethylamine) - Solvent (e.g., ethanol) - Heat A->R B Furfurylamine B->R C This compound R->C Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Method for N6-Alkylation of 2-Amino-6-chloropurine Riboside

This protocol is a generalized procedure based on the synthesis of similar N6-substituted purine derivatives. Optimization of reaction conditions would be necessary for this specific transformation.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine riboside (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: Add furfurylamine (1.1-1.5 equivalents) to the solution. To scavenge the HCl generated during the reaction, add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified using standard techniques, such as column chromatography on silica gel, to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using analytical methods like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Biological Activity and Mechanism of Action

This compound, as a purine nucleoside analogue, is anticipated to exert its biological effects through mechanisms common to this class of compounds.[4] The primary modes of action are believed to be the inhibition of DNA synthesis and the induction of apoptosis.[4]

Upon cellular uptake, this compound is likely phosphorylated by cellular kinases to its corresponding 5'-mono-, di-, and triphosphate forms. The triphosphate metabolite can then compete with endogenous nucleoside triphosphates for incorporation into DNA by DNA polymerases. This incorporation can lead to chain termination or the creation of dysfunctional DNA, ultimately triggering cell cycle arrest and apoptosis.

Furthermore, the accumulation of the phosphorylated metabolites may inhibit key enzymes involved in de novo purine biosynthesis, further depleting the pool of natural nucleosides required for DNA and RNA synthesis.

Proposed Signaling Pathway for Cytotoxicity:

Signaling_Pathway cluster_cell Cancer Cell NFA This compound NFA_MP NFA Monophosphate NFA->NFA_MP Phosphorylation Kinase1 Cellular Kinases NFA_DP NFA Diphosphate NFA_MP->NFA_DP Phosphorylation Kinase2 Cellular Kinases NFA_TP NFA Triphosphate NFA_DP->NFA_TP Phosphorylation Kinase3 Cellular Kinases DNA_Poly DNA Polymerase NFA_TP->DNA_Poly DNA_Incorp Incorporation into DNA DNA_Poly->DNA_Incorp DNA_Damage DNA Damage & Chain Termination DNA_Incorp->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Quantitative Data

Quantitative data specifically for this compound is sparse in publicly available literature. However, data for related N6-substituted purine derivatives can provide insights into the expected potency and activity. The following table is a representative summary of the type of quantitative data that would be crucial for the evaluation of this compound.

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
N6-FurfuryladenosineVarious Cancer CellsProliferation AssayVaries[3]
2-FluoroadenineCEMGrowth Inhibition0.15[5]
6-MethylpurineCEMGrowth Inhibition9[5]

Note: This table is illustrative. Researchers would need to perform specific assays to determine the IC₅₀ and other quantitative parameters for this compound.

Conclusion and Future Directions

This compound is a promising purine nucleoside analogue with potential as an anticancer agent. While its specific discovery and detailed biological profile are not yet extensively documented, its synthesis is feasible through established chemical methodologies. The proposed mechanism of action, involving the disruption of DNA synthesis and induction of apoptosis, is consistent with that of other nucleoside analogues.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to evaluate its cytotoxic activity against a panel of cancer cell lines. Further investigation into its specific molecular targets and signaling pathways will be crucial for understanding its full therapeutic potential and for the rational design of future drug development efforts. The generation of robust quantitative data on its efficacy and toxicity will be essential for its progression as a potential clinical candidate.

References

N6-Furfuryl-2-aminoadenosine: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine (CAS RN: 26783-39-1) is a purine nucleoside analogue. Compounds of this class are recognized for their potential therapeutic applications, particularly in oncology. Publicly available data on the specific biological activities of this compound is limited; however, its structural similarity to other N6-substituted and 2-amino-purine nucleosides suggests potential roles in modulating critical cellular processes. Purine nucleoside analogs are known to possess broad antitumor activity, with mechanisms often involving the inhibition of DNA synthesis and the induction of apoptosis[1][2].

This technical guide outlines a comprehensive, tiered screening strategy to systematically characterize the biological activity of this compound. The proposed workflows and experimental protocols are based on established methodologies for analogous compounds, providing a robust framework for investigating its therapeutic potential.

Proposed Screening Cascade for this compound

A hierarchical approach is recommended to efficiently screen this compound, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

G Screening Workflow for this compound cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (Apoptosis) cluster_2 Tier 3: Target Engagement & Pathway Analysis A Compound Acquisition & QC B In Vitro Cytotoxicity (Panel of Cancer Cell Lines) A->B C Determine IC50 Values B->C D Annexin V / PI Staining (Flow Cytometry) C->D If IC50 < 10 µM F Cell Cycle Analysis (Propidium Iodide Staining) C->F E Caspase-Glo 3/7 Assay D->E G Western Blot for Apoptosis Markers (PARP, Caspase-3) E->G Confirm Apoptosis F->G H Kinase Profiling Assay (e.g., Adenosine Kinase) G->H I DNA Synthesis Assay (e.g., BrdU Incorporation) G->I

Caption: Proposed hierarchical screening workflow for this compound.

Quantitative Data Summary

As specific experimental data for this compound is not widely published, the following table is presented as a template for data organization. Data from screening related 2-amino-N6-substituted purine nucleosides often show activity in the low micromolar range against various cancer cell lines.

Table 1: Template for In Vitro Cytotoxicity Data (IC50, µM)

Cell Line Cancer Type This compound (IC50 in µM) Doxorubicin (Control) (IC50 in µM)
MCF-7 Breast Adenocarcinoma Experimental Data Experimental Data
HCT116 Colorectal Carcinoma Experimental Data Experimental Data
U937 Histiocytic Lymphoma Experimental Data Experimental Data
A549 Lung Carcinoma Experimental Data Experimental Data

| HEK293 | Normal Kidney | Experimental Data | Experimental Data |

Detailed Experimental Protocols

The following are generalized protocols for key assays proposed in the screening workflow. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis versus necrosis.

Materials:

  • Cells treated with this compound (at 1x and 5x IC50) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet (approx. 1 x 10^5 cells) in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Postulated Mechanism of Action: Induction of Apoptosis

Based on its classification, this compound is presumed to act as an antimetabolite. After cellular uptake, it is likely phosphorylated by cellular kinases (such as adenosine kinase) to its nucleotide form. This active metabolite can then interfere with DNA synthesis and trigger the intrinsic apoptosis pathway.

G Postulated Apoptosis Induction Pathway A This compound (Extracellular) B Cellular Uptake (Nucleoside Transporters) A->B C Phosphorylation (e.g., Adenosine Kinase) B->C D Active Nucleotide Metabolite C->D E Inhibition of DNA Synthesis D->E F DNA Damage / Replication Stress E->F G Bax/Bak Activation F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Caspase-9 Activation (Apoptosome) I->J K Caspase-3 Activation (Executioner Caspase) J->K L PARP Cleavage & Apoptosis K->L

Caption: Postulated intrinsic apoptosis pathway activated by this compound.

Conclusion

While this compound remains a poorly characterized molecule in the public domain, its structure as a purine nucleoside analogue strongly suggests potential as an anticancer agent. The screening cascade and protocols detailed in this guide provide a clear and robust framework for elucidating its biological activity, mechanism of action, and therapeutic potential. Systematic evaluation, beginning with broad cytotoxicity screening and followed by targeted mechanistic studies, will be critical in determining the future of this compound in drug development.

References

In Vitro Effects of N6-Furfuryl-2-aminoadenosine on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the in vitro effects of N6-Furfuryl-2-aminoadenosine is limited. This guide will focus on the closely related and well-studied compound, N6-Furfuryladenosine (FAdo or Kinetin Riboside) , as a proxy. The findings related to N6-Furfuryladenosine are expected to provide valuable insights into the potential activities of this compound due to their structural similarity as purine nucleoside analogs.

Introduction

N6-Furfuryladenosine (FAdo) is a synthetic cytokinin, a class of plant hormones, that has garnered significant interest in cancer research for its potent antiproliferative and pro-apoptotic properties against a variety of human cancer cell lines.[1] As a purine nucleoside analog, its mechanism of action is multifaceted, primarily involving the induction of cellular stress and disruption of key cellular processes essential for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the in vitro effects of N6-Furfuryladenosine, detailing its impact on cell viability, the experimental protocols used for its evaluation, and the underlying signaling pathways it modulates.

Quantitative Analysis of In Vitro Efficacy

Table 1: Cytotoxicity of N6-Furfuryladenosine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
MiaPaCa-2Pancreatic CarcinomaData not explicitly quantified in cited sources, but potent antiproliferative activity is noted.Not SpecifiedNot Specified
A375MelanomaData not explicitly quantified in cited sources, but potent antiproliferative activity is noted.Not SpecifiedNot Specified
Other Human Cancer Cell LinesVariousLow micromolar concentrations reported to be effective.Not SpecifiedNot Specified

Note: Specific IC50 values for N6-Furfuryladenosine are not consistently reported across the available literature. The compound is generally described as having potent antiproliferative activity in the low micromolar range.

Mechanism of Action: Cellular and Molecular Effects

N6-Furfuryladenosine exerts its anticancer effects through several interconnected mechanisms, primarily revolving around the induction of cellular stress.

Induction of Apoptosis

N6-Furfuryladenosine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a critical mechanism for the elimination of malignant cells. While specific quantitative data on the percentage of apoptotic cells following treatment is not detailed in the provided search results, the apoptogenic activity of N6-Furfuryladenosine is a consistently reported finding.[1]

Cell Cycle Arrest

Purine nucleoside analogs are known to interfere with the cell cycle, a tightly regulated process that governs cell division. By disrupting this process, these compounds can halt the proliferation of cancer cells. The related compound, adenosine, has been shown to induce cell cycle arrest in the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (Cdk4).

Genotoxic Stress and ATP Depletion

A key mechanism of N6-Furfuryladenosine is the rapid induction of genotoxic stress and a significant depletion of intracellular ATP.[1] This energy crisis and DNA damage trigger a cellular stress response, leading to the activation of pathways that halt cell proliferation and promote cell death. The bioconversion of N6-Furfuryladenosine into its nucleotide form by adenosine kinase appears to be crucial for its cytotoxic effects.[1]

Signaling Pathways Modulated by N6-Furfuryladenosine

The cellular stress induced by N6-Furfuryladenosine activates specific signaling pathways that culminate in cell cycle arrest and apoptosis.

p21-Mediated Stress Response Pathway

Treatment with N6-Furfuryladenosine leads to a rapid upregulation of the Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A), also known as p21.[1] p21 is a critical downstream effector of the tumor suppressor p53 and plays a central role in inducing cell cycle arrest in response to DNA damage.

p21_Mediated_Stress_Response N6FA N6-Furfuryladenosine AdenosineKinase Adenosine Kinase N6FA->AdenosineKinase FAdo_Nucleotide FAdo Nucleotide Form AdenosineKinase->FAdo_Nucleotide GenotoxicStress Genotoxic Stress FAdo_Nucleotide->GenotoxicStress ATP_Depletion ATP Depletion FAdo_Nucleotide->ATP_Depletion p53_pathway p53 Pathway Activation GenotoxicStress->p53_pathway p21 p21 (CDKN1A) Upregulation p53_pathway->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: p21-Mediated Stress Response to N6-Furfuryladenosine.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro effects of N6-Furfuryladenosine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add N6-Furfuryladenosine (various concentrations) seed_cells->add_compound incubate Incubate for desired time (e.g., 24, 48, 72h) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N6-Furfuryladenosine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with N6-Furfuryladenosine start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark (15 min, room temp) add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with N6-Furfuryladenosine at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for p21 Expression

This technique is used to detect and quantify the level of p21 protein expression following treatment with N6-Furfuryladenosine.

Protocol:

  • Protein Extraction: Treat cells with N6-Furfuryladenosine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p21 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression of p21.

Conclusion

N6-Furfuryladenosine demonstrates significant potential as an anticancer agent through its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. Its mechanism of action, centered on the induction of genotoxic stress and ATP depletion leading to a p21-mediated stress response, provides a solid rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of N6-Furfuryladenosine and structurally similar compounds like this compound in the context of cancer drug discovery and development. Further research is warranted to fully elucidate the quantitative effects and detailed molecular pathways of these compounds in a broader range of cancer models.

References

N6-Furfuryl-2-aminoadenosine: A Purine Nucleoside Analogue with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine is a synthetically derived purine nucleoside analogue with a structural resemblance to naturally occurring adenosine. This modification, characterized by the attachment of a furfuryl group at the N6 position and an amino group at the C2 position of the purine ring, positions it as a molecule of interest for therapeutic applications, particularly in oncology. Analogues of purine nucleosides are known to exert their biological effects through various mechanisms, including the disruption of DNA synthesis and the induction of apoptosis in rapidly proliferating cells[1]. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, proposed mechanisms of action, and relevant experimental protocols to facilitate further research and development.

Introduction

Purine nucleoside analogues represent a well-established class of chemotherapeutic agents with broad activity against various malignancies, especially indolent lymphoid cancers[1]. Their efficacy stems from their ability to mimic endogenous nucleosides, thereby interfering with critical cellular processes such as nucleic acid synthesis and repair. This compound belongs to this class of compounds, and its unique substitutions suggest a potential for novel biological activities and therapeutic applications. This document serves as a technical resource, consolidating the current understanding of this compound and providing detailed methodologies for its study.

Chemical Structure and Synthesis

2.1. Chemical Structure

The core structure of this compound consists of an adenine base modified with a furfuryl group at the N6-amino position and an additional amino group at the C2 position, attached to a ribofuranose sugar moiety.

2.2. Synthesis

A general approach to the synthesis of N6-substituted-2-aminoadenosine derivatives can be adapted from established methods for nucleoside modification. A plausible synthetic route starts from a protected 2-amino-6-chloropurine riboside.

  • Starting Material: 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

  • Reaction: Nucleophilic substitution of the chlorine atom at the C6 position with furfurylamine. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often at elevated temperatures.

  • Deprotection: Removal of the acetyl protecting groups from the ribose sugar is subsequently achieved by treatment with a base, such as sodium methoxide in methanol, to yield the final product, this compound.

A detailed experimental protocol for a similar synthesis is provided in Section 5.1.

2.3. Characterization

The structural identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure, confirming the presence of the furfuryl group, the 2-amino group, and the ribose moiety, as well as their connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compound.

Biological Activity and Mechanism of Action

The precise biological activities and mechanism of action of this compound are not extensively documented. However, based on its structural similarity to other purine nucleoside analogues, particularly N6-furfuryladenosine (kinetin riboside), a number of potential mechanisms can be inferred.

3.1. Cytotoxicity and Antiproliferative Effects

While specific IC50 values for this compound are not currently available in published literature, data for the closely related N6-furfuryladenosine provides an indication of its potential potency.

Cell LineCancer TypeIC50 (µM) of N6-furfuryladenosine
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09
A375MelanomaNot specified in the provided text
G361MelanomaNot specified in the provided text
LOXMelanomaNot specified in the provided text
HT29Colon CancerNot specified in the provided text
HCT116Colon CancerNot specified in the provided text
PANC-1Pancreatic CarcinomaNot specified in the provided text
Data for N6-furfuryladenosine, a closely related compound.

3.2. Proposed Signaling Pathways

Based on studies of N6-furfuryladenosine, the biological effects of this compound are likely mediated through the induction of cellular stress pathways.

3.2.1. Induction of Genotoxic Stress and DNA Damage Response

N6-furfuryladenosine has been shown to induce genotoxic stress[2]. This suggests that this compound may also cause DNA damage, leading to the activation of DNA damage response (DDR) pathways. Key kinases in these pathways include ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, upon activation by DNA double-strand and single-strand breaks respectively, phosphorylate downstream targets such as Chk1 and Chk2. This cascade can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis. A central player in this response is the tumor suppressor protein p53, which can be stabilized and activated by ATM/Chk2 signaling, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis[3][4].

Genotoxic_Stress_Response N6_Furfuryl_2_aminoadenosine This compound DNA_Damage DNA Damage N6_Furfuryl_2_aminoadenosine->DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 Chk1_Chk2->p53 stabilizes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

Proposed Genotoxic Stress Signaling Pathway.

3.2.2. ATP Depletion and AMPK Activation

A key finding for N6-furfuryladenosine is its ability to cause rapid and massive depletion of intracellular ATP[2]. A significant drop in the cellular ATP:AMP ratio is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[5][6]. Activated AMPK works to restore energy balance by inhibiting anabolic processes that consume ATP and promoting catabolic processes that generate ATP. In the context of cancer, chronic activation of AMPK can lead to cell cycle arrest and apoptosis.

ATP_Depletion_AMPK_Pathway N6_Furfuryl_2_aminoadenosine This compound ATP_Depletion ATP Depletion (Increased AMP:ATP ratio) N6_Furfuryl_2_aminoadenosine->ATP_Depletion AMPK AMPK ATP_Depletion->AMPK activates Anabolic_Pathways Anabolic Pathways (e.g., protein synthesis) AMPK->Anabolic_Pathways inhibits Catabolic_Pathways Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) AMPK->Catabolic_Pathways activates Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest induces Apoptosis Apoptosis AMPK->Apoptosis induces

Proposed ATP Depletion and AMPK Activation Pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the biological effects of this compound.

4.1. Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N6-substituted purine nucleosides.

Synthesis_Workflow Start 2-Amino-6-chloro-9- (protected ribosyl)purine Step1 React with furfurylamine Start->Step1 Intermediate N6-Furfuryl-2-amino-9- (protected ribosyl)purine Step1->Intermediate Step2 Deprotection (e.g., NaOMe/MeOH) Intermediate->Step2 End This compound Step2->End

Synthetic Workflow for this compound.
  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine in anhydrous ethanol.

  • Addition of Reagent: Add an excess of furfurylamine to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

  • Neutralization and Isolation: Neutralize the reaction with an acidic resin, filter, and evaporate the solvent. The final product can be further purified by recrystallization or chromatography.

4.2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

4.4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

4.5. DNA Synthesis Assay (BrdU Incorporation)

  • Cell Treatment: Treat cells with this compound.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunostaining: Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells that have incorporated BrdU, indicating active DNA synthesis.

Conclusion

This compound is a purine nucleoside analogue with potential as an anticancer agent. While specific data on its biological activity is limited, its structural similarity to N6-furfuryladenosine suggests that it may act by inducing genotoxic stress and ATP depletion, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation of this promising compound. Future research should focus on determining its specific IC50 values against a broad panel of cancer cell lines, elucidating the precise signaling pathways it modulates, and conducting in vivo efficacy studies.

References

An In-Depth Technical Guide to N6-Furfuryl-2-aminoadenosine and its Relationship to Kinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N6-Furfuryl-2-aminoadenosine, a purine nucleoside analog, and its structural and functional relationship to the well-characterized cytokinin, kinetin (N6-furfuryladenine). This document delves into the chemical synthesis, biological activities, and signaling pathways associated with these compounds. Particular emphasis is placed on their comparative analysis, offering insights into the therapeutic potential of this compound, especially in the context of anticancer research. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and drug development efforts in this area.

Introduction

Kinetin (N6-furfuryladenine) was the first cytokinin to be identified and is known for its role in promoting cell division and differentiation in plants.[1] It is a derivative of the purine base adenine and is characterized by a furfuryl group at the N6 position.[2] Beyond its role as a phytohormone, kinetin has garnered interest for its anti-aging effects in human skin cells and its potential therapeutic applications.[3]

This compound is a close structural analog of kinetin, featuring an additional amino group at the 2-position of the purine ring and a ribose sugar moiety, classifying it as a purine nucleoside analog.[4][5] This modification has been shown to significantly influence the biological activity of purine derivatives, often enhancing their therapeutic potential. This guide explores the synthesis, biological impact, and mechanisms of action of this compound in relation to kinetin.

Chemical Structures and Synthesis

The chemical structures of kinetin and this compound are depicted below, highlighting their core similarity and key difference.

Kinetin (N6-furfuryladenine) is a purine base with a furfuryl group attached to the exocyclic amino group at the 6-position of the adenine ring.[2]

This compound is a nucleoside analog of kinetin, containing an additional amino group at the 2-position of the purine ring and a ribose sugar attached at the N9 position.[5]

Synthesis of Kinetin

Kinetin can be synthesized through the reaction of 6-chloropurine with furfurylamine.

Synthesis of this compound

A general method for the synthesis of N6-substituted 2-amino-purine derivatives can be adapted for this compound.[6] A plausible synthetic route involves the reaction of 2-amino-6-chloropurine riboside with furfurylamine.

Experimental Protocol: Synthesis of N6-substituted 2-amino-purine derivatives (General Method Adaptation) [6]

  • Starting Material: 2-amino-6-chloropurine riboside.

  • Reaction: A solution of 2-amino-6-chloropurine riboside in a suitable solvent (e.g., ethanol or dimethylformamide) is treated with an excess of furfurylamine.

  • Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete substitution.

  • Purification: The resulting product, this compound, is then purified from the reaction mixture using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Comparative Biological Activity

The addition of the 2-amino group and the ribose moiety to the kinetin structure significantly alters its biological activity, particularly its antiproliferative effects.

Quantitative Data on Antiproliferative Activity

While direct comparative studies between this compound and kinetin are limited, data on the antiproliferative activity of N6-furfuryladenosine (kinetin riboside) provides valuable insights. The presence of the ribose group appears to be crucial for its anticancer effects.

CompoundCell LineIC50 (µM)Reference
N6-furfuryladenosine (Kinetin Riboside) MiaPaCa-2 (Pancreatic Cancer)0.27 ± 0.09[7]
A375 (Melanoma)Not specified, but potent[7]
Human Myeloid LeukemiaNot specified, but potent[7]
Kinetin (N6-furfuryladenine) MiaPaCa-2 (Pancreatic Cancer)No significant activity[7]
ortho-topolin riboside Various human cancer cell lines0.5 - 11.6[8]
N6-isopentenyladenosine Various human cancer cell linesActive[8]
N6-benzyladenosine Various human cancer cell linesActive[8]

This table summarizes available data and highlights the enhanced activity of the ribosylated form of kinetin. Further studies are required to determine the specific IC50 values for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound and kinetin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

Cytokinin Signaling in Plants

In plants, cytokinins like kinetin exert their effects through a two-component signaling pathway.[10] This pathway involves:

  • Receptors: Arabidopsis Histidine Kinases (AHKs), such as AHK2, AHK3, and CRE1/AHK4, which are located in the endoplasmic reticulum membrane.[1][10]

  • Signal Transduction: Upon cytokinin binding, the AHKs autophosphorylate and transfer the phosphate group to Histidine Phosphotransfer Proteins (AHPs).

  • Response Regulation: The phosphorylated AHPs then translocate to the nucleus and transfer the phosphate group to Arabidopsis Response Regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.

Kinetin is known to bind to these AHK receptors, with varying affinities for different isoforms.[11]

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor AHP AHP AHK->AHP Phosphotransfer AHP_P AHP-P ARR ARR AHP_P->ARR Phosphotransfer ARR_P ARR-P Gene Cytokinin-Responsive Gene Expression ARR_P->Gene Regulation Kinetin Kinetin Kinetin->AHK Binding

Cytokinin signaling pathway in plants.

Signaling of this compound in Mammalian Cells

The signaling pathways of this compound in mammalian cells are not yet fully elucidated but are thought to involve mechanisms distinct from the plant cytokinin pathway. As a purine nucleoside analog, it is likely to interact with various kinases and components of nucleic acid metabolism.[4] Studies on N6-furfuryladenosine (kinetin riboside) have shown that its cytotoxic effects are associated with the induction of genotoxic stress and ATP depletion.[7][12] This suggests that its mechanism of action may involve interference with cellular energy metabolism and DNA replication processes.

Anticancer_Workflow Start This compound Treatment Cellular_Uptake Cellular Uptake Start->Cellular_Uptake Metabolic_Activation Metabolic Activation (e.g., Phosphorylation) Cellular_Uptake->Metabolic_Activation ATP_Depletion ATP Depletion Metabolic_Activation->ATP_Depletion Genotoxic_Stress Genotoxic Stress (DNA Damage) Metabolic_Activation->Genotoxic_Stress Apoptosis Apoptosis ATP_Depletion->Apoptosis Genotoxic_Stress->Apoptosis

Proposed workflow for anticancer activity.

Discussion and Future Directions

The structural modification of kinetin to this compound presents a promising avenue for the development of novel therapeutic agents. The enhanced antiproliferative activity of the ribosylated form, N6-furfuryladenosine, suggests that the 2-amino derivative may exhibit even greater potency and selectivity against cancer cells.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of this compound and kinetin across a panel of cancer cell lines.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound in mammalian cells.

  • In Vivo Efficacy: Evaluating the antitumor efficacy and pharmacokinetic properties of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of 2-amino-N6-furfurylpurine derivatives to optimize their therapeutic index.

Conclusion

This compound represents a significant modification of the cytokinin kinetin, transforming it from a phytohormone with modest biological effects in mammalian systems to a purine nucleoside analog with potential as an anticancer agent. This technical guide has provided a foundational understanding of its synthesis, biological activity, and potential mechanisms of action, highlighting the critical need for further research to fully unlock its therapeutic potential. The presented data and experimental protocols offer a roadmap for scientists and researchers to advance the development of this promising compound.

References

Unveiling the Therapeutic Potential of N6-Furfuryl-2-aminoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, a purine nucleoside analogue also known as Kinetin Riboside, has emerged as a molecule of significant interest in therapeutic research. This technical guide provides an in-depth overview of its potential therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the current landscape of this compound research.

Core Therapeutic Targets and Mechanisms of Action

This compound has demonstrated potential in two primary therapeutic areas: oncology and neuroprotection through mitochondrial quality control.

Anticancer Activity: Induction of Apoptosis in Cancer Cells

As a purine nucleoside analogue, this compound exhibits antitumor activity, a characteristic shared by other molecules in this class which are known to inhibit DNA synthesis and induce programmed cell death (apoptosis) in malignant cells.[1][2][3] Studies have shown that it can selectively inhibit the proliferation of cancer cells.[4]

The proposed mechanism for its anticancer activity involves the intrinsic pathway of apoptosis. This is characterized by the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Signaling Pathway: this compound Induced Apoptosis

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion KR This compound Bcl2 Bcl-2 KR->Bcl2 downregulates Bax Bax KR->Bax upregulates CytoC_mito Cytochrome c Bcl2->CytoC_mito inhibits release Bax->CytoC_mito promotes release CytoC_cyto Cytochrome c (Cytosol) CytoC_mito->CytoC_cyto release Caspase_Cascade Caspase Cascade (e.g., Caspase-9, Caspase-3) CytoC_cyto->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

Caption: this compound induces apoptosis via the intrinsic pathway.

Quantitative Data: Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-3Ovarian Cancer1.1[1]
MIA PaCa-2Pancreatic Cancer1.1[1]
HCT-15Colon Cancer2.5

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mitochondrial Quality Control: PINK1 Kinase Activation

A growing body of evidence points to the role of this compound in maintaining mitochondrial health, a critical factor in neurodegenerative diseases such as Parkinson's and diabetic retinopathy.[5][6] It acts as a potent activator of PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control.

The mechanism involves the intracellular conversion of this compound into its triphosphate form, kinetin triphosphate (KTP). KTP then functions as an ATP neosubstrate, amplifying the kinase activity of PINK1.[5] This activation of PINK1 is crucial for initiating mitophagy, the process of clearing damaged mitochondria, and for maintaining mitochondrial homeostasis by relaxing mitochondrial hyperfusion.[5][6] Notably, this activation occurs independently of mitochondrial depolarization.

Signaling Pathway: PINK1-Mediated Mitochondrial Quality Control

pink1_pathway cluster_cell Cell cluster_mito Mitochondrion KR This compound KTP Kinetin Triphosphate (KTP) KR->KTP conversion PINK1_inactive Inactive PINK1 KTP->PINK1_inactive acts as neosubstrate PINK1_active Active PINK1 PINK1_inactive->PINK1_active activation Mitophagy Mitophagy PINK1_active->Mitophagy initiates Mito_Homeostasis Mitochondrial Homeostasis PINK1_active->Mito_Homeostasis promotes Mitochondrial_Stress Mitochondrial Stress/Damage Mitochondrial_Stress->PINK1_inactive stabilizes

Caption: this compound activates PINK1 to promote mitochondrial health.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the therapeutic targets of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

mtt_workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT solution C->D E 5. Incubate (2-4h) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus distinguishing them.

Protocol:

  • Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., near the IC50 value).

  • Cell Harvesting: After the desired incubation period, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Logical Relationship: Apoptosis Assay Quadrants

apoptosis_quadrants cluster_quadrants Flow Cytometry Quadrants Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Interpretation of Annexin V/PI flow cytometry data.

Potential for Adenosine Receptor Modulation

While direct, high-affinity binding of this compound to adenosine receptors has not been extensively characterized, its structural similarity to adenosine suggests a potential for interaction. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in a wide range of physiological processes, and their modulation is a target for various therapeutic interventions. Further investigation into the binding affinities (Ki values) of this compound for the different adenosine receptor subtypes is warranted to explore this potential therapeutic avenue.

Conclusion

This compound presents a compelling profile with dual therapeutic potential in oncology and neuroprotection. Its ability to induce apoptosis in cancer cells and activate the PINK1 pathway for mitochondrial quality control underscores its significance as a lead compound for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies aimed at elucidating its full therapeutic capabilities and advancing it towards clinical applications. Future research should focus on obtaining more precise quantitative data for PINK1 activation, conducting in-vivo efficacy studies, and thoroughly characterizing its interaction with adenosine receptors.

References

Early-Stage Research on N6-Furfuryladenosine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early-stage research into the cytotoxic properties of N6-furfuryladenosine (also known as kinetin-riboside), a purine nucleoside analog with demonstrated anticancer potential. While the specific compound N6-Furfuryl-2-aminoadenosine is not extensively documented in publicly available research, the closely related N6-furfuryladenosine serves as a robust model for understanding the cytotoxic mechanisms of this compound class.

N6-furfuryladenosine has been shown to exhibit significant antiproliferative and apoptogenic (cell death-inducing) activities across a variety of human cancer cell lines.[1][2] This document summarizes the key quantitative data from these foundational studies, provides detailed experimental protocols for assessing cytotoxicity, and visualizes the proposed signaling pathways and experimental workflows. The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic effects of N6-furfuryladenosine have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, demonstrates its significant antiproliferative capabilities.

Cell LineCancer TypeIC50 (µM)Reference
MiaPaCa-2Pancreas Carcinoma0.27 ± 0.09[1]

Table 1: In vitro cytotoxicity of N6-furfuryladenosine in the MiaPaCa-2 human pancreas carcinoma cell line.

Mechanism of Action: Bioactivation and Cellular Consequences

Early research indicates that the cytotoxic effects of N6-furfuryladenosine are not inherent to the molecule itself but require intracellular activation.[1][2] This bioactivation is a critical first step in a cascade of events leading to cell death.

Bioactivation by Adenosine Kinase (ADK)

The primary mechanism of action begins with the conversion of N6-furfuryladenosine into its nucleotide form. This phosphorylation is catalyzed by the enzyme adenosine kinase (ADK). Inhibition of ADK, either pharmacologically or through siRNA-based genetic methods, has been shown to suppress the cytotoxic effects of N6-furfuryladenosine.[1][2] This highlights the essential role of ADK in the bioactivation of this class of compounds.

Induction of Genotoxic Stress and Energy Depletion

Following its conversion to the nucleotide form, N6-furfuryladenosine induces two critical cellular events:

  • ATP Depletion: A massive and rapid depletion of cellular ATP occurs within 60 to 180 minutes of exposure to low micromolar concentrations of the compound.[1][2] This energy crisis is a significant contributor to the observed cytotoxicity.

  • Genotoxic Stress: The compound also induces genotoxic stress, as measured by the alkaline comet assay.[1][2] This indicates that the activated form of N6-furfuryladenosine interferes with DNA integrity.

These early molecular events trigger a downstream stress response, leading to the upregulation of genes involved in DNA damage response and cell cycle control, such as CDKN1A (p21).[1][2]

G cluster_extracellular Extracellular cluster_intracellular Intracellular N6_Furfuryladenosine N6-Furfuryladenosine N6_Furfuryladenosine_intra N6-Furfuryladenosine N6_Furfuryladenosine->N6_Furfuryladenosine_intra Cellular Uptake FAdo_Nucleotide N6-Furfuryladenosine Nucleotide (Active Form) N6_Furfuryladenosine_intra->FAdo_Nucleotide Phosphorylation ADK Adenosine Kinase (ADK) ADK->FAdo_Nucleotide Catalyzes ATP_Depletion Massive ATP Depletion FAdo_Nucleotide->ATP_Depletion Genotoxic_Stress Genotoxic Stress (DNA Damage) FAdo_Nucleotide->Genotoxic_Stress Stress_Response Stress Response Gene Upregulation (e.g., CDKN1A) ATP_Depletion->Stress_Response Genotoxic_Stress->Stress_Response Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed signaling pathway for N6-furfuryladenosine cytotoxicity.

Experimental Protocols

A multi-assay approach is recommended for a comprehensive evaluation of cytotoxicity.[3] This typically involves assessing metabolic activity, cell membrane integrity, and cell proliferation.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxicity of a test compound.

G Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with N6-Furfuryladenosine (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for Desired Time Period Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assays (MTT, LDH) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

General workflow for in vitro cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the MTT substrate to a colored formazan product.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and enter logarithmic growth phase for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of N6-furfuryladenosine and include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired exposure period.

  • MTT Addition: Following incubation, add MTT solution to each well (typically 10% of the culture volume) and incubate at 37°C for 3-4 hours.

  • Solubilization: Discard the MTT solution, and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 540 nm using a microplate reader.[4]

  • Data Analysis: Express the data as a percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.[5]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include control wells for background (medium only), untreated cells, and maximum LDH release (cells treated with a lysis buffer).[5]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[3]

  • LDH Reaction: In a new 96-well plate, add the LDH reaction solution to the collected supernatant.[3]

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[4]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[4]

  • Absorbance Measurement: Read the absorbance at 490 nm and 680 nm (background) on a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.[3]

Conclusion

Early-stage research strongly supports the cytotoxic potential of N6-furfuryladenosine in cancer cells. The mechanism of action, which is dependent on bioactivation by adenosine kinase, leads to a rapid energy crisis and genotoxic stress, ultimately culminating in cell cycle arrest and apoptosis.[1][2] The experimental protocols detailed in this guide provide a robust framework for further investigation into the cytotoxic properties of this and related purine nucleoside analogs. A multi-assay approach, combining viability and membrane integrity assays, is crucial for a comprehensive understanding of the compound's effects. Further research is warranted to fully elucidate the therapeutic potential of N6-furfuryladenosine and its derivatives in oncology.

References

Methodological & Application

Synthesis of N6-Furfuryl-2-aminoadenosine: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of N6-Furfuryl-2-aminoadenosine, a purine nucleoside analogue with significant research interest due to its potential therapeutic properties. This protocol outlines the necessary reagents, detailed experimental procedures, and methods for purification and characterization of the final product.

Introduction

This compound is a derivative of adenosine, characterized by a furfuryl group at the N6 position and an amino group at the 2-position of the purine base. As a nucleoside analogue, it has the potential to interact with various cellular pathways, including those involving adenosine receptors and cytokinin-like signaling, making it a molecule of interest for drug discovery and development. Its structural similarity to cytokinins, a class of plant hormones, also suggests potential applications in agricultural research.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₁₈N₆O₅
Molecular Weight 366.34 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(2-amino-6-(furan-2-ylmethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS Number 26783-39-1
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nucleophilic substitution of a halogenated purine precursor. A common and reliable method involves the reaction of 2-amino-6-chloropurine riboside with furfurylamine.

Materials:

  • 2-amino-6-chloropurine riboside

  • Furfurylamine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or n-Butanol (n-BuOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine riboside (1 equivalent) in ethanol or n-butanol.

  • Addition of Reagents: To the solution, add furfurylamine (1.5-2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents). The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain it under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography. A solvent gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 5-10%) is typically effective for eluting the desired product.

  • Final Product: Collect the fractions containing the pure product, as identified by TLC. Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Yield: The typical yield for this reaction ranges from 60% to 80%, depending on the purity of the starting materials and the optimization of the reaction and purification conditions.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Representative data are summarized below.

Analysis Expected Results
¹H NMR Characteristic peaks for the furan ring protons (approx. 6.2-7.5 ppm), the purine and ribose protons.
¹³C NMR Resonances corresponding to the carbons of the purine, furan, and ribose moieties.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ ≈ 367.14).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Signaling Pathways

This compound, due to its structural features, is implicated in at least two major signaling pathways: the Cytokinin Signaling Pathway and the Adenosine Receptor Signaling Pathway.

Cytokinin_Signaling_Pathway Cytokinin This compound (Cytokinin analog) Receptor Cytokinin Receptor (AHK) Cytokinin->Receptor Binds to AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activates ARR_A->AHP Inhibits

Caption: Cytokinin Signaling Pathway.

Adenosine_Receptor_Signaling_Pathway Ligand This compound (Adenosine analog) A2A_Receptor A2A Adenosine Receptor (GPCR) Ligand->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets leading to

Caption: Adenosine Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow Start Start: 2-amino-6-chloropurine riboside + Furfurylamine Reaction Nucleophilic Substitution (Reflux in EtOH/Base) Start->Reaction Workup Solvent Evaporation Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, HPLC Purification->Analysis Product Final Product: This compound Analysis->Product

Application Note: Quantitative Analysis of N6-Furfuryl-2-aminoadenosine using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N6-Furfuryl-2-aminoadenosine. This method is designed for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of this adenosine derivative. The protocol provides a comprehensive guide from sample preparation to chromatographic analysis and data interpretation.

Introduction

This compound is a synthetic cytokinin, a class of plant-derived compounds known for their diverse biological activities. As a derivative of adenosine, it holds potential for various therapeutic applications, necessitating a reliable analytical method for its quantification in different matrices. This document presents a validated RP-HPLC method that is sensitive, accurate, and precise for the determination of this compound. The methodology is adapted from established protocols for similar nucleoside analogs, such as Kinetin Riboside.[1]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.

  • Column: A C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Orthophosphoric acid

    • Water (HPLC grade, filtered through a 0.22 µm membrane)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH adjusted to 3.5 with orthophosphoric acid)
Mobile Phase B Methanol
Gradient A time-based linear gradient can be optimized. A suggested starting point is a gradient from 15% to 72% Acetonitrile over 15 minutes.[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 269 nm (based on the UV absorbance maximum of similar compounds)[1]
Run Time Approximately 20 minutes
Preparation of Solutions
  • Mobile Phase A (0.05 M Potassium Phosphate Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.22 µm membrane filter before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 250 µg/mL (e.g., 10, 25, 50, 100, 150, 200, 250 µg/mL).[1]

Detailed Protocol

Instrument Setup and Equilibration
  • Ensure all solvent lines are properly placed in the mobile phase reservoirs.

  • Purge the pump with both mobile phases for at least 5 minutes to remove any air bubbles.

  • Set the column temperature to 30 °C.

  • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

Calibration Curve Construction
  • Set up a sequence in the HPLC software for the injection of the working standard solutions in increasing order of concentration.

  • Inject 10 µL of each working standard solution.

  • Record the peak area for this compound at each concentration.

  • Plot a calibration curve of peak area versus concentration (µg/mL).

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the limit of detection (LOD) and limit of quantification (LOQ).

Sample Preparation and Analysis
  • Sample Preparation: The preparation will depend on the matrix. For a formulation, it may involve dissolving a known weight of the sample in methanol and diluting it to fall within the calibration curve range.[1] For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Injection: Inject 10 µL of the prepared sample into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Quantification: Calculate the concentration of this compound in the sample using the peak area and the linear regression equation obtained from the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following parameters are typically assessed:

Validation ParameterAcceptance CriteriaExample Result (based on Kinetin Riboside method[1])
Linearity (r²) r² ≥ 0.9990.9995
Range 10 - 250 µg/mL10 - 250 µg/mL
Accuracy (% Recovery) 98 - 102%Within acceptable limits
Precision (% RSD) Intra-day and Inter-day RSD ≤ 2%Within acceptable limits
Robustness Insensitive to small, deliberate variations in method parameters (flow rate, pH)Within acceptable limits
Specificity The peak for the analyte should be well-resolved from other components and excipients.Peak purity should be confirmed with DAD.

Diagrams

HPLC_Workflow A Standard & Sample Preparation D Sequence Setup A->D Working Standards & Samples B HPLC System Preparation C Instrument Equilibration (C18 Column) B->C Mobile Phase Flow C->D Stable Baseline E Injection of Standards (Calibration Curve) D->E Calibration Standards F Injection of Samples D->F Test Samples G Data Acquisition (UV Detection at 269 nm) E->G F->G H Data Processing & Quantification G->H Chromatograms I Report Generation H->I Concentration Results

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of N6-Furfuryl-2-aminoadenosine using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a purine nucleoside analog with potential antitumor activity, acting through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis. Accurate structural elucidation and characterization are critical for its development as a potential therapeutic agent. These notes cover sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and data interpretation. Predicted NMR data based on analogous compounds are provided to guide spectral analysis. Additionally, a potential signaling pathway involving this class of molecules is visualized.

Introduction

This compound belongs to the class of N6-substituted purine nucleosides. The structural characterization of such molecules is fundamental to understanding their structure-activity relationships. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. This document outlines the necessary steps and expected results for the comprehensive NMR analysis of this compound.

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
H-8 (Purine)~ 8.2s
H-1' (Ribose)~ 5.9d
H-2' (Ribose)~ 4.6t
H-3' (Ribose)~ 4.2t
H-4' (Ribose)~ 4.0m
H-5'a, H-5'b (Ribose)~ 3.7, ~3.6m
N6-CH₂ (Furfuryl)~ 4.7d
H-5 (Furfuryl)~ 7.4m
H-3 (Furfuryl)~ 6.3m
H-4 (Furfuryl)~ 6.2m
2-NH₂broad sExchangeable with D₂O
N6-Hbroad tExchangeable with D₂O
2'-OHdExchangeable with D₂O
3'-OHdExchangeable with D₂O
5'-OHtExchangeable with D₂O

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-6 (Purine)~ 155
C-2 (Purine)~ 153
C-4 (Purine)~ 149
C-8 (Purine)~ 140
C-5 (Purine)~ 118
C-1' (Ribose)~ 88
C-4' (Ribose)~ 86
C-2' (Ribose)~ 74
C-3' (Ribose)~ 71
C-5' (Ribose)~ 62
C-2 (Furfuryl)~ 152
C-5 (Furfuryl)~ 142
C-3 (Furfuryl)~ 110
C-4 (Furfuryl)~ 107
N6-CH₂ (Furfuryl)~ 38

Experimental Protocols

Sample Preparation
  • Dissolve the Sample : Weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good choice for nucleosides as it can dissolve a wide range of polarities and allows for the observation of exchangeable protons (OH and NH).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

  • Transfer to NMR Tube : Transfer the solution to a 5 mm NMR tube.

  • Homogenize : Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

a. ¹H NMR Spectroscopy

  • Purpose : To identify the number and type of protons in the molecule.

  • Experiment : Standard 1D proton experiment.

  • Key Parameters :

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 2 seconds

b. ¹³C NMR Spectroscopy

  • Purpose : To identify the number and type of carbon atoms.

  • Experiment : Proton-decoupled ¹³C experiment.

  • Key Parameters :

    • Pulse sequence: zgpg30

    • Spectral width: ~220 ppm

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2 seconds

c. 2D COSY (Correlation Spectroscopy)

  • Purpose : To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. This is crucial for assigning protons within the ribose and furfuryl spin systems.

  • Experiment : Gradient-selected COSY (gCOSY).

  • Key Parameters :

    • Spectral width (F2 and F1): ~10 ppm

    • Number of scans per increment: 2-4

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose : To identify direct one-bond proton-carbon (¹H-¹³C) correlations. This allows for the direct assignment of carbons attached to protons.

  • Experiment : Gradient-selected HSQC.

  • Key Parameters :

    • ¹H Spectral width (F2): ~10 ppm

    • ¹³C Spectral width (F1): ~160 ppm

    • Number of scans per increment: 2-8

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose : To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations. This is essential for connecting different spin systems and assigning quaternary carbons.

  • Experiment : Gradient-selected HMBC.

  • Key Parameters :

    • ¹H Spectral width (F2): ~10 ppm

    • ¹³C Spectral width (F1): ~220 ppm

    • Number of scans per increment: 4-16

Visualizations

Synthesis Workflow

The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor, such as 2-amino-6-chloropurine riboside, with furfurylamine. The following diagram illustrates a general experimental workflow for its synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A 2-Amino-6-chloropurine riboside C Reaction Mixture (e.g., in Ethanol, Reflux) A->C B Furfurylamine B->C D Solvent Evaporation C->D Reaction Completion E Crude Product D->E F Column Chromatography (Silica Gel) E->F G Pure this compound F->G H NMR Spectroscopy G->H I Mass Spectrometry G->I

Caption: General workflow for the synthesis and characterization of this compound.

Proposed Signaling Pathway

Recent studies have shown that N6-furfuryladenosine (kinetin riboside) can confer neuroprotection by relaxing mitochondrial hyperfusion.[2][3] As a structurally similar molecule, this compound is hypothesized to act through a similar pathway, promoting mitochondrial quality control.

G A This compound B Cellular Uptake A->B D Relaxation of Mitochondrial Hyperfusion B->D C Increased Mitochondrial Turnover E Improved Bioenergetics C->E D->C F Neuroprotection E->F

Caption: Proposed mechanism of action for this compound in promoting mitochondrial health.

Data Interpretation and Structural Elucidation

  • ¹H NMR : The ¹H NMR spectrum will provide the initial overview of the proton environments. Key signals to identify are the anomeric proton (H-1') of the ribose, the aromatic protons of the purine and furfuryl rings, and the methylene protons of the furfuryl substituent. Integration of the signals will confirm the number of protons in each environment.

  • COSY : The COSY spectrum will establish the connectivity within the ribose and furfuryl moieties. For instance, a cross-peak between the H-1' and H-2' signals will confirm their adjacent relationship.

  • HSQC : The HSQC spectrum will correlate each proton signal to its directly attached carbon. This is the primary method for assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC : The HMBC spectrum is crucial for confirming the overall structure by identifying long-range correlations. Key correlations to look for include:

    • From the N6-CH₂ protons to C-6 of the purine and C-2 of the furfuryl ring, confirming the point of attachment.

    • From the H-8 proton of the purine to C-4 and C-5, confirming the purine ring assignments.

    • From the anomeric proton H-1' to C-4 of the purine, confirming the site of glycosylation.

By systematically analyzing the data from these NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. The potential for tautomerism should be considered if additional sets of signals are observed.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a purine nucleoside analog with potential applications in biomedical research due to its structural similarity to naturally occurring modified nucleosides.[1][2] Accurate characterization and quantification of such molecules are critical in drug development and various research fields. This document provides a detailed guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), focusing on its fragmentation pattern.

Molecular Structure and Mass Information

  • Compound Name: this compound

  • Molecular Formula: C15H18N6O5[3]

  • Molecular Weight: 362.34 g/mol [2]

  • Predicted Monoisotopic Mass: 362.1342 Da

  • Predicted [M+H]+: m/z 363.1415

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode tandem mass spectrometry is primarily characterized by the cleavage of the glycosidic bond and fragmentation of the furfuryl and ribose moieties. The 2-amino group on the purine ring influences the stability and fragmentation of the base.

The most prominent fragmentation pathway involves the cleavage of the N-glycosidic bond, resulting in the formation of the protonated nucleobase, 2-amino-N6-furfuryladenine. Further fragmentation of this ion and the intact molecule leads to a series of characteristic product ions.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions of this compound, their proposed structures, and estimated relative abundances. These values are based on the known fragmentation patterns of similar nucleosides and may vary depending on the specific instrumental conditions.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureRelative Abundance (%)
363.14231.10[2-amino-N6-furfuryladenine+H]+100
363.14150.07[2,6-diaminopurine+H]+45
363.1481.03[Furfuryl cation]+30
231.10150.07[2,6-diaminopurine+H]+60

Experimental Protocols

This section outlines a general protocol for the analysis of this compound by LC-MS/MS. Optimization may be required for specific instrumentation and sample matrices.

I. Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of water and methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create calibration standards.

  • Biological Sample Preparation (e.g., Urine):

    • Thaw urine samples at room temperature.

    • To 100 µL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

    • Filter through a 0.22 µm syringe filter before injection.

II. Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of modified nucleosides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-15 min: 95% B

    • 15-15.1 min: 95-2% B

    • 15.1-20 min: 2% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

III. Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Selected Reaction Monitoring (SRM) or Product Ion Scan.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific transitions. A starting point of 15-30 eV can be used.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

fragmentation_pathway parent This compound [M+H]+ m/z 363.14 fragment1 [2-amino-N6-furfuryladenine+H]+ m/z 231.10 parent->fragment1 Glycosidic Bond Cleavage fragment2 [2,6-diaminopurine+H]+ m/z 150.07 parent->fragment2 Multiple Cleavages fragment3 [Furfuryl cation]+ m/z 81.03 parent->fragment3 Side Chain Cleavage p1 p2 p3 fragment1->fragment2 Side Chain Cleavage neutral1 - Ribose (132.04 Da) neutral2 - Furfuryl (81.03 Da) neutral3 - Ribose - Furfuryl (213.07 Da) p1->fragment1 p2->fragment2 p3->fragment3

Caption: Proposed fragmentation of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) extraction Protein Precipitation & Solid Phase Extraction sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, SRM/Product Ion Scan) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification and Fragmentation Analysis data_acquisition->quantification

Caption: LC-MS/MS workflow for this compound.

References

N6-Furfuryl-2-aminoadenosine (Kinetin) in Plant Tissue Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, more commonly known as Kinetin, is a synthetic cytokinin, a class of plant growth regulators that play a pivotal role in cell division and differentiation. In plant tissue culture, Kinetin is widely utilized to stimulate cell division, induce shoot proliferation, and promote the overall development of cultured tissues. Its application is often in conjunction with auxins, another critical class of plant hormones, where the ratio between the two can determine the developmental fate of the explant, be it undifferentiated callus growth, root formation, or shoot regeneration. This document provides detailed application notes, experimental protocols, and a summary of quantitative data regarding the use of Kinetin in plant tissue culture.

Data Presentation: Efficacy of Kinetin in Plant Tissue Culture

The optimal concentration of Kinetin varies significantly depending on the plant species, the type of explant, and the desired outcome. The following tables summarize the quantitative effects of Kinetin on various aspects of in vitro plant regeneration.

Table 1: Effect of Kinetin Concentration on Shoot Regeneration and Growth in Matthiola incana

Kinetin Concentration (mg/L)Mean Shoot Length (mm)Mean Number of Nodes
07.082.20
0.59.163.61
1.08.923.64
2.011.724.64

Data adapted from a study on the micropropagation of Matthiola incana. The results indicate that 2 mg/L Kinetin was most effective for shoot elongation and node formation in this species.[1][2]

Table 2: Effect of Kinetin on Root Formation in Matthiola incana

Kinetin Concentration (mg/L)Mean Number of RootsMean Root Length (mm)
00.466.8
0.52.8036.0
1.03.4054.0
2.02.2040.0

This table demonstrates that 1 mg/L Kinetin promoted the highest number of roots and the greatest root length in Matthiola incana.[1][2]

Table 3: Synergistic Effect of Kinetin and Auxins on Callus Induction and Shoot Regeneration

Plant SpeciesExplant TypeAuxin (mg/L)Kinetin (mg/L)Outcome
Talinum paniculatumLeaf2,4-D (1.0)1.0100% Callus Induction[3]
Talinum paniculatumNode-3.0100% Shoot Induction[3]
Tectona grandisLeafNAA (0.5)BAP (1.5) (another cytokinin)Compact and fibrous callus[4][5]
Dianthus caryophyllus 'Master'LeafNAA (0.25)0.2580.56% Shoot Regeneration (in combination with 1.5 mg/l TDZ)[6]
Vernonia anthelminticaLeafIAA (1.5)BA (1.5) (another cytokinin)Proliferating white friable callus[7]
Physalis angulataLeaf2,4-D (2.0)0.0Fastest callus induction (10.60 days)[8]

This table highlights the importance of the auxin-to-cytokinin ratio in determining the morphogenic response. A balanced ratio often leads to callus formation, while a higher cytokinin-to-auxin ratio generally promotes shoot development.

Experimental Protocols

The following are detailed protocols for key experiments involving Kinetin in plant tissue culture.

Protocol 1: Callus Induction from Leaf Explants

This protocol describes a general method for inducing callus formation from leaf tissue, a common starting point for indirect organogenesis.

Materials:

  • Healthy, young leaves from the source plant

  • 70% (v/v) Ethanol

  • 10% (v/v) Commercial bleach solution with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium

  • Sucrose (30 g/L)

  • Gelling agent (e.g., Agar at 8 g/L)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) stock solution

  • Kinetin stock solution

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

Methodology:

  • Explant Sterilization:

    • Wash the leaves thoroughly under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to the bleach solution and agitate for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of bleach.

  • Explant Preparation:

    • Place the sterilized leaves on a sterile petri dish.

    • Using a sterile scalpel, cut the leaves into small segments (explants) of approximately 1 cm².

  • Culture Medium Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add sucrose and adjust the pH to 5.7-5.8.

    • Add the gelling agent and autoclave the medium at 121°C for 20 minutes.

    • Allow the medium to cool to about 50-60°C.

    • Under sterile conditions, add 2,4-D and Kinetin from filter-sterilized stock solutions to achieve the desired final concentrations (e.g., 1.0 mg/L 2,4-D and 1.0 mg/L Kinetin for Talinum paniculatum).[3]

    • Pour the medium into sterile petri dishes.

  • Inoculation and Incubation:

    • Place the leaf explants onto the solidified medium with the abaxial (lower) surface in contact with the medium.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C for the initial callus induction.

    • Observe the cultures regularly for callus formation, which typically appears within 2-4 weeks.

Protocol 2: Shoot Regeneration from Callus

This protocol outlines the steps to induce shoot formation from the established callus cultures.

Materials:

  • Proliferated callus from Protocol 1

  • MS basal medium

  • Sucrose (30 g/L)

  • Gelling agent (e.g., Agar at 8 g/L)

  • Naphthaleneacetic acid (NAA) stock solution

  • Kinetin stock solution

  • Sterile culture vessels (e.g., jars or Magenta boxes)

Methodology:

  • Subculturing Callus:

    • Once a sufficient amount of callus has formed, transfer small pieces of healthy, friable callus to fresh callus induction medium for proliferation.

  • Shoot Regeneration Medium Preparation:

    • Prepare MS basal medium as described in Protocol 1.

    • After autoclaving and cooling, add NAA and Kinetin to achieve a higher cytokinin-to-auxin ratio (e.g., 0.25 mg/L NAA and 2.0 mg/L Kinetin for Dianthus caryophyllus).[6]

    • Dispense the medium into sterile culture vessels.

  • Inoculation and Incubation:

    • Transfer pieces of the proliferated callus onto the shoot regeneration medium.

    • Incubate the cultures under a 16-hour photoperiod with cool white fluorescent light at 25 ± 2°C.

    • Observe the cultures for the development of green shoot primordia, which can take several weeks.

  • Shoot Elongation and Multiplication:

    • Once shoots have initiated, they can be separated and transferred to fresh medium of the same composition to encourage further elongation and multiplication.

Protocol 3: Rooting of In Vitro Shoots

This protocol describes the final stage of micropropagation, where regenerated shoots are induced to form roots.

Materials:

  • Well-developed in vitro shoots

  • Half-strength MS basal medium

  • Sucrose (15-20 g/L)

  • Gelling agent (e.g., Agar at 8 g/L)

  • Indole-3-butyric acid (IBA) stock solution (or NAA)

  • Sterile culture vessels

Methodology:

  • Rooting Medium Preparation:

    • Prepare half-strength MS basal medium.

    • Add a reduced amount of sucrose.

    • Adjust the pH, add the gelling agent, and autoclave.

    • After cooling, add an auxin like IBA (e.g., 1.5 mg/L for Dianthus caryophyllus) to promote root formation.[6] Kinetin is typically omitted or used at a very low concentration at this stage.

    • Dispense the medium into sterile culture vessels.

  • Inoculation and Incubation:

    • Excise individual shoots (typically 2-3 cm in length) and place them into the rooting medium.

    • Incubate under the same light and temperature conditions as for shoot regeneration.

  • Acclimatization:

    • Once a healthy root system has developed, the plantlets can be carefully removed from the culture vessel, washed to remove any remaining medium, and transferred to a sterile potting mix.

    • Initially, the plantlets should be kept in a high-humidity environment (e.g., under a plastic dome) and gradually acclimatized to ambient conditions.

Visualizations

Cytokinin Signaling Pathway

The following diagram illustrates the general mechanism of cytokinin signal transduction in plants, which is initiated by the binding of cytokinin (like Kinetin) to its receptor.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK2, AHK3, CRE1/AHK4) AHP Histidine Phosphotransfer Protein (AHP) CK_Receptor->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation & Activation Gene_Expression Cytokinin Response Genes ARR_B->Gene_Expression Transcription Activation ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Negative Feedback Gene_Expression->ARR_A Transcription CK Kinetin CK->CK_Receptor Binding & Autophosphorylation

Caption: A simplified diagram of the cytokinin signaling pathway in plants.

Experimental Workflow for Plant Tissue Culture using Kinetin

This diagram outlines the typical workflow for in vitro plant propagation involving Kinetin.

Plant_Tissue_Culture_Workflow Start Start: Select Healthy Source Plant Explant_Prep Explant Preparation (e.g., Leaf, Node) Start->Explant_Prep Sterilization Surface Sterilization (Ethanol, Bleach) Explant_Prep->Sterilization Callus_Induction Callus Induction (MS + Auxin + Kinetin) Sterilization->Callus_Induction Indirect Organogenesis Pathway Organogenesis Shoot Organogenesis (MS + High Cytokinin:Auxin Ratio) Sterilization->Organogenesis Direct Organogenesis Pathway Callus_Induction->Organogenesis Rooting Root Induction (Half-strength MS + Auxin) Organogenesis->Rooting Acclimatization Acclimatization (Transfer to Soil) Rooting->Acclimatization

Caption: General workflow for plant tissue culture via organogenesis.

References

Application Notes and Protocols for Inducing Apoptosis with N6-Furfuryl-2-aminoadenosine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine, also known as Kinetin Riboside, is a synthetic cytokinin analog that has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide a detailed protocol for inducing apoptosis in cancer cells using this compound. The protocols outlined below cover the determination of cytotoxic concentrations, qualitative and quantitative assessment of apoptosis, and investigation of the underlying molecular mechanisms. The information presented is intended to serve as a comprehensive guide for researchers in oncology and drug development.

Data Presentation

The cytotoxic effects of this compound are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the effective concentration for inducing apoptosis. Below is a summary of the reported IC50 value for a pancreatic cancer cell line. Researchers are encouraged to determine the IC50 for their specific cell line of interest using the protocol provided in this document.

Table 1: Cytotoxicity of this compound in a Human Cancer Cell Line

Cell LineCancer TypeIC50 (µM)Citation
MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[1]

Signaling Pathways

The mechanism of action for this compound-induced apoptosis is multifaceted. Current evidence points towards the induction of genotoxic stress and cellular energy depletion as key initiating events. This leads to the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21, a protein that can promote cell cycle arrest and apoptosis.

Based on studies of structurally related purine analogs, a putative signaling cascade downstream of this compound treatment involves the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). These kinases can, in turn, modulate the activity of the Bcl-2 family of proteins, leading to a shift in the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2. This dysregulation of the Bcl-2 family promotes mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

N6 This compound Stress Genotoxic Stress & ATP Depletion N6->Stress p21 p21 (CDKN1A) Upregulation Stress->p21 Apoptosis Apoptosis p21->Apoptosis

Figure 1: Established signaling pathway of this compound.

N6 This compound SAPK JNK / p38 MAPK Activation N6->SAPK Bcl2_family Bcl-2 Family Modulation (↑Bax / ↓Bcl-2) SAPK->Bcl2_family Mito Mitochondrial Disruption (Cytochrome c release) Bcl2_family->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Putative signaling pathway for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of this compound for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells and lyse them according to the kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add 50-100 µg of protein from each lysate to a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer with 10 mM DTT to each well.

  • Add 5 µL of the DEVD-pNA substrate (4 mM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway, such as p21, Bcl-2, and Bax.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Experimental Workflow

Start Start: Cancer Cell Culture Treat Treat with This compound Start->Treat IC50 Determine IC50 (MTT Assay) Treat->IC50 Apoptosis_Assay Assess Apoptosis (Annexin V/PI Staining) Treat->Apoptosis_Assay Caspase_Assay Measure Caspase-3 Activity Treat->Caspase_Assay WB_Assay Analyze Protein Expression (Western Blot) Treat->WB_Assay Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis WB_Assay->Data_Analysis

Figure 3: General experimental workflow for studying apoptosis.

References

Application Notes and Protocols for Determining the Cellular Activity of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine is a purine nucleoside analog with potential therapeutic applications, particularly in oncology. Like other purine analogs, it is anticipated to influence fundamental cellular processes such as cell viability, proliferation, and apoptosis.[1] Its structural similarity to adenosine suggests that its mechanism of action may involve interaction with adenosine receptors, a class of G-protein coupled receptors (GPCRs) that modulate intracellular signaling pathways, including those controlling cyclic AMP (cAMP) and calcium levels.[2][3] This document provides a comprehensive set of protocols to assess the cellular activity of this compound, focusing on its effects on cancer cell lines. The assays described herein are designed to quantify the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression. Furthermore, protocols are included to investigate the potential engagement of adenosine receptor signaling pathways.

Recommended Cell Lines

A variety of cancer cell lines are suitable for these assays. The choice of cell line should be guided by the specific research question and the expression of relevant targets, such as adenosine receptors. Human colorectal carcinoma cell lines have been shown to be responsive to adenosine and its analogs.[4] Other suitable options include human leukemia (Jurkat), breast cancer (MCF-7), and melanoma (A375) cell lines, which are known to express adenosine receptors.[5] For initial screening, a panel of cell lines is recommended to determine the compound's spectrum of activity.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (MTT Assay) - IC50 Values

Cell LineThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
Jurkat
MCF-7
A375
HT-29

Table 2: Apoptosis Analysis (Annexin V-FITC / PI Staining)

Treatment (Concentration)Cell Line% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle ControlJurkat
This compound (IC50)Jurkat
This compound (2x IC50)Jurkat
Staurosporine (Positive Control)Jurkat

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

Treatment (Concentration)Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlMCF-7
This compound (IC50)MCF-7
This compound (2x IC50)MCF-7
Nocodazole (Positive Control)MCF-7

Table 4: Adenosine Receptor Activation - cAMP Assay

TreatmentCell Line (Expressing A2A Receptor)Intracellular cAMP Level (nM)
Vehicle Control
This compound (1 µM)
This compound (10 µM)
NECA (Positive Control) (1 µM)

Experimental Protocols and Workflows

The following diagram illustrates the overall experimental workflow for characterizing the cellular activity of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis A Prepare this compound Stock Solution C Perform Cell Viability (MTT) Assay A->C B Culture Selected Cancer Cell Lines B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Adenosine Receptor Activation Assays H cAMP Assay G->H I Intracellular Calcium Assay G->I

Figure 1: Experimental workflow for the characterization of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][9]

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the determined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[2][10][11]

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well tissue culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).

  • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Protocol 4: Adenosine Receptor Activation - cAMP Assay

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in Gs- and Gi-coupled GPCR signaling.[12][13][14]

Materials:

  • This compound

  • Cell line expressing the adenosine receptor of interest (e.g., A2A)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • NECA (a potent adenosine receptor agonist) as a positive control

Procedure:

  • Seed cells in the appropriate plate format for the chosen cAMP assay kit.

  • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) as recommended by the assay kit manufacturer to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of this compound for the recommended time. Include a vehicle control and a positive control (NECA).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific assay kit.

  • Quantify the cAMP concentration based on a standard curve.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound.

G cluster_0 Adenosine A2A Receptor Signaling A This compound B Adenosine A2A Receptor A->B Agonist C Gs Protein B->C Activation D Adenylyl Cyclase C->D Stimulation E ATP F cAMP E->F Conversion G PKA F->G Activation H CREB G->H Phosphorylation I Gene Transcription H->I Modulation

Figure 2: Potential activation of the Adenosine A2A receptor signaling pathway.

G cluster_1 PI3K/Akt Signaling and Apoptosis Inhibition J Growth Factor Receptor K PI3K J->K Activation L PIP2 M PIP3 L->M Phosphorylation N Akt M->N Activation O Bad N->O Inhibition P Bcl-2 O->P Inhibition Q Apoptosis P->Q Inhibition

Figure 3: The PI3K/Akt pathway, a potential target for purine analog-induced apoptosis.

References

Application Notes and Protocols for N6-Furfuryladenine (Kinetin) in Plant Growth Regulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of N6-furfuryladenine, commonly known as Kinetin, a synthetic cytokinin, in plant growth regulation experiments. While the user's original query specified N6-Furfuryl-2-aminoadenosine, the available scientific literature extensively covers the application of the closely related and widely used N6-furfuryladenine (Kinetin). The protocols and data presented here are based on the established role of Kinetin as a plant growth regulator. Researchers interested in this compound are advised to use these notes as a foundational guide and adapt the protocols for their specific compound of interest, as its biological activity may differ.

Introduction

Kinetin (N6-furfuryladenine) is a synthetic cytokinin that, in conjunction with other plant hormones like auxins, plays a crucial role in the regulation of plant growth and development.[1][2] It is widely utilized in plant tissue culture and agricultural applications to stimulate cell division, promote shoot formation, delay senescence, and influence various other physiological processes.[1][2][3]

Chemical Properties of Kinetin (N6-furfuryladenine):

PropertyValue
Synonyms 6-Furfurylaminopurine, N-(2-Furanylmethyl)-1H-purin-6-amine
CAS Number 525-79-1
Molecular Formula C₁₀H₉N₅O
Molecular Weight 215.22 g/mol
Appearance White crystal powder
Solubility Slightly soluble in water (51.0 mg/L at 25°C), methanol, and ethanol. Freely soluble in dilute aqueous acids and bases.[2]

Mechanism of Action and Physiological Effects

Kinetin, as a cytokinin, influences plant growth by promoting cell division (cytokinesis).[1][2] Its primary mechanism involves the regulation of the cell cycle, specifically the transition from the G2 phase to mitosis. The effects of Kinetin are often dependent on its interaction with auxins, another class of plant hormones. The ratio of cytokinin to auxin is a critical determinant of cell differentiation in plant tissue culture; a higher cytokinin-to-auxin ratio typically promotes shoot formation, while a lower ratio favors root development.

Key Physiological Effects of Kinetin:

  • Stimulation of Cell Division: Promotes the proliferation of cells in tissue culture, leading to callus formation.[1][2]

  • Induction of Shoot Formation: In combination with auxins, it is used to regenerate shoots from callus.[2]

  • Delay of Senescence: Inhibits the degradation of chlorophyll and proteins, thereby extending the life of leaves and flowers.[1]

  • Release of Apical Dominance: Can stimulate the growth of lateral buds by counteracting the inhibitory effect of auxin produced in the apical meristem.[1]

  • Promotion of Seed Germination: Can help to break dormancy in some seeds.[1]

  • Regulation of Stomatal Opening: Can influence the opening and closing of stomata.[1]

Experimental Protocols

The following are generalized protocols for common applications of Kinetin in plant growth regulation. Researchers should optimize concentrations and conditions for their specific plant species and experimental goals.

Protocol for Callus Induction from Leaf Explants

This protocol describes the induction of callus, an undifferentiated mass of plant cells, from leaf explants.

Materials:

  • Healthy young leaves of the target plant species

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Plant agar

  • Kinetin stock solution (1 mg/mL in 1N HCl, stored at 4°C)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) stock solution (1 mg/mL in ethanol, stored at 4°C)

  • Petri dishes

  • Sterile water

  • 70% (v/v) Ethanol

  • 10% (v/v) Commercial bleach solution with a few drops of Tween-20

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Surface Sterilization:

    • Excise young, healthy leaves and wash them under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to a 10% bleach solution and agitate for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water.

  • Explant Preparation:

    • Place the sterilized leaves on a sterile petri dish.

    • Cut the leaves into small sections (approximately 1 cm²).

  • Culture Medium Preparation:

    • Prepare MS medium according to the manufacturer's instructions.

    • Add sucrose to a final concentration of 30 g/L.

    • Add Kinetin and 2,4-D to the desired concentrations (see table below for examples).

    • Adjust the pH of the medium to 5.8.

    • Add agar (e.g., 8 g/L) and heat to dissolve.

    • Autoclave the medium at 121°C for 20 minutes.

    • Pour the sterile medium into petri dishes and allow it to solidify.

  • Inoculation and Incubation:

    • Place the leaf explants onto the surface of the solidified MS medium.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

    • Observe the explants for callus formation over the next 2-4 weeks.

Example Hormone Concentrations for Callus Induction:

Plant TypeKinetin (mg/L)2,4-D (mg/L)
Herbaceous Dicot0.5 - 2.01.0 - 4.0
Monocot1.0 - 5.02.0 - 10.0
Woody Plant0.1 - 1.00.5 - 2.0
Protocol for Shoot Regeneration from Callus

This protocol outlines the steps to induce shoot formation from established callus cultures.

Materials:

  • Established callus cultures

  • MS basal medium with vitamins

  • Sucrose

  • Plant agar

  • Kinetin stock solution (1 mg/mL)

  • Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA) stock solution (1 mg/mL)

  • Culture vessels (e.g., Magenta boxes)

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Culture Medium Preparation:

    • Prepare MS medium as described in the callus induction protocol.

    • Add sucrose to a final concentration of 30 g/L.

    • Add Kinetin and an auxin (IAA or NAA) to achieve a high cytokinin-to-auxin ratio (see table below).

    • Adjust the pH to 5.8, add agar, and autoclave.

    • Dispense the sterile medium into culture vessels.

  • Subculturing and Incubation:

    • Transfer healthy, friable callus to the fresh shoot regeneration medium.

    • Incubate the cultures under a 16-hour photoperiod with cool white fluorescent light at 25 ± 2°C.

    • Observe for the development of green shoot primordia over the next 4-8 weeks.

    • Subculture the regenerating tissues to fresh medium every 3-4 weeks.

Example Hormone Concentrations for Shoot Regeneration:

Plant TypeKinetin (mg/L)IAA or NAA (mg/L)
Herbaceous Dicot1.0 - 5.00.1 - 0.5
Monocot2.0 - 10.00.5 - 1.0
Woody Plant0.5 - 2.00.01 - 0.1

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Plant Tissue Culture

G cluster_0 Explant Preparation cluster_1 Callus Induction cluster_2 Shoot Regeneration cluster_3 Rooting and Acclimatization A Select Healthy Plant B Surface Sterilization A->B C Excise Explants B->C D Inoculate on Callus Induction Medium (MS + Auxin + Kinetin) C->D Inoculation E Incubate in Dark D->E F Callus Formation E->F G Transfer Callus to Shoot Regeneration Medium (MS + High Kinetin:Auxin Ratio) F->G Subculture H Incubate in Light G->H I Shoot Development H->I J Transfer Shoots to Rooting Medium (MS + Auxin) I->J Transfer K Acclimatize Plantlets to Greenhouse J->K G Kinetin Kinetin (Cytokinin) Receptor Histidine Kinase Receptor Kinetin->Receptor Binds to Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Activates ResponseRegulator Type-B Response Regulators (Transcription Factors) Phosphorelay->ResponseRegulator Activates GeneExpression Target Gene Expression ResponseRegulator->GeneExpression Induces CellularResponse Cellular Response (e.g., Cell Division, Shoot Formation) GeneExpression->CellularResponse Leads to

References

Application Notes and Protocols for Gene Expression Analysis Following N6-Furfuryl-2-aminoadenosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N6-Furfuryl-2-aminoadenosine, a purine nucleoside analog, is a compound of interest in oncological research due to its potential as an anti-proliferative and pro-apoptotic agent. Understanding the molecular mechanisms underlying its therapeutic effects is crucial for its development as a potential anti-cancer drug. Gene expression analysis is a powerful tool to elucidate these mechanisms by identifying the downstream genetic pathways modulated by this compound treatment. These application notes provide a comprehensive overview and protocols for analyzing changes in gene expression in cancer cell lines following treatment with this compound.

Mechanism of Action

This compound is known to exert its cytotoxic effects through various mechanisms, including the induction of genotoxic stress and depletion of cellular ATP.[1] This leads to the activation of stress response pathways and subsequent upregulation of genes involved in cell cycle arrest and apoptosis. A key target that is often upregulated is the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21, which plays a critical role in halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.[1]

Applications in Research and Drug Development

  • Target Identification and Validation: Gene expression profiling can help identify novel molecular targets of this compound, providing a deeper understanding of its mechanism of action.

  • Biomarker Discovery: Identifying genes that are consistently up- or down-regulated in response to treatment can lead to the discovery of biomarkers for predicting therapeutic response or resistance.

  • Pathway Analysis: Understanding which signaling pathways are affected by this compound can provide insights into its broader cellular effects and potential off-target activities.

  • Preclinical and Clinical Research: Monitoring the expression of key target genes can be used to assess drug efficacy and pharmacodynamics in preclinical models and clinical trials.

Illustrative Gene Expression Data

The following tables present hypothetical, yet representative, quantitative data on the changes in gene expression of key apoptosis and cell cycle regulatory genes in a cancer cell line treated with this compound for 24 hours. This data is for illustrative purposes to demonstrate how results from a quantitative real-time PCR (qPCR) experiment would be presented.

Table 1: Hypothetical Gene Expression Changes in Apoptosis-Related Genes

Gene SymbolGene NameFunctionFold Change (vs. Control)
BAXBCL2 Associated XPro-apoptotic2.5
BCL2B-cell lymphoma 2Anti-apoptotic-1.8
CASP3Caspase 3Executioner caspase3.1
CASP9Caspase 9Initiator caspase2.2
TP53Tumor protein p53Tumor suppressor1.5

Table 2: Hypothetical Gene Expression Changes in Cell Cycle-Related Genes

Gene SymbolGene NameFunctionFold Change (vs. Control)
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1ACell cycle arrest4.5
CCND1Cyclin D1G1/S transition-2.1
CCNE1Cyclin E1G1/S transition-1.9
CDK2Cyclin Dependent Kinase 2Cell cycle progression-1.7
PCNAProliferating Cell Nuclear AntigenDNA replication-2.5

Experimental Protocols

Protocol 1: Total RNA Isolation from Cultured Cells

This protocol describes the isolation of high-quality total RNA from cultured cells treated with this compound using a TRIzol-based method.[2][3][4][5][6]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • TRIzol™ Reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of TRIzol™ Reagent directly to the culture dish (for a 60 mm dish).

    • Incubate for 5 minutes at room temperature to allow for complete cell lysis.

    • Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[2]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent originally used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[2]

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

    • Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 2: cDNA Synthesis (Reverse Transcription)

This protocol outlines the synthesis of complementary DNA (cDNA) from the isolated total RNA, which will serve as the template for qPCR.[7][8][9]

Materials:

  • Isolated total RNA (1 µg)

  • Reverse Transcriptase (e.g., SuperScript™ III)

  • 5X First-Strand Buffer

  • 0.1 M DTT

  • dNTP Mix (10 mM)

  • Oligo(dT) primers or Random Hexamers

  • RNase Inhibitor

  • RNase-free water

  • Thermal cycler

Procedure:

  • Prepare the RNA/Primer Mixture:

    • In an RNase-free tube, combine:

      • 1 µg of total RNA

      • 1 µL of Oligo(dT) primers (50 µM) or Random Hexamers (50 ng/µL)

      • 1 µL of dNTP Mix (10 mM)

      • Add RNase-free water to a final volume of 10 µL.

    • Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare the Reverse Transcription Master Mix:

    • For each reaction, prepare a master mix containing:

      • 4 µL of 5X First-Strand Buffer

      • 1 µL of 0.1 M DTT

      • 1 µL of RNase Inhibitor

      • 1 µL of Reverse Transcriptase

    • Mix gently by pipetting.

  • Reverse Transcription Reaction:

    • Add 7 µL of the master mix to the 10 µL RNA/primer mixture.

    • Incubate the reaction in a thermal cycler with the following program:

      • 25°C for 10 minutes (for random hexamers)

      • 50°C for 50 minutes

      • 70°C for 15 minutes to inactivate the enzyme.[7]

    • The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol describes the setup of a SYBR Green-based qPCR assay to quantify the relative expression levels of target genes.[10][11][12][13]

Materials:

  • cDNA template (diluted 1:10)

  • 2X SYBR Green qPCR Master Mix

  • Forward and Reverse primers for target and reference genes (10 µM each)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-time PCR instrument

Procedure:

  • Prepare the qPCR Reaction Mix:

    • For each gene, prepare a master mix for the required number of reactions (including technical replicates and no-template controls). For a single 20 µL reaction:

      • 10 µL of 2X SYBR Green qPCR Master Mix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 3 µL of Nuclease-free water

    • Mix gently and spin down.

  • Set up the qPCR Plate:

    • Aliquot 15 µL of the appropriate master mix into each well of the qPCR plate.

    • Add 5 µL of diluted cDNA to the sample wells.

    • Add 5 µL of nuclease-free water to the no-template control wells.

    • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the qPCR Program:

    • Place the plate in the real-time PCR instrument.

    • Set up the thermal cycling protocol, for example:

      • Initial Denaturation: 95°C for 10 minutes

      • Cycling (40 cycles):

        • 95°C for 15 seconds (Denaturation)

        • 60°C for 60 seconds (Annealing/Extension)

      • Melt Curve Analysis: As per the instrument's instructions to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to a reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

Experimental_Workflow Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture and Treatment cluster_rna_extraction RNA Processing cluster_qpcr Gene Expression Analysis A Cancer Cell Line Culture B Treatment with This compound A->B C Total RNA Isolation (TRIzol Method) B->C D RNA Quantification and Quality Control C->D E cDNA Synthesis (Reverse Transcription) D->E F Quantitative Real-Time PCR (qPCR) E->F G Data Analysis (ΔΔCt Method) F->G Apoptosis_Signaling_Pathway Intrinsic Apoptosis Signaling Pathway treatment This compound stress Genotoxic Stress & ATP Depletion treatment->stress p53 p53 Activation stress->p53 bax BAX Upregulation p53->bax bcl2 BCL2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis Cell_Cycle_Regulation G1/S Cell Cycle Checkpoint Regulation treatment This compound stress DNA Damage Signal treatment->stress p53 p53 Activation stress->p53 p21 p21 (CDKN1A) Upregulation p53->p21 cdk2_cyclinE CDK2/Cyclin E Complex p21->cdk2_cyclinE arrest G1 Arrest p21->arrest rb Rb Phosphorylation cdk2_cyclinE->rb e2f E2F Release rb->e2f s_phase S Phase Entry e2f->s_phase

References

Application Notes and Protocols for Determining the Cytotoxicity of N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, also known as Kinetin Riboside, is a synthetic cytokinin that has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.[1][2][3] Its mechanism of action is primarily attributed to the induction of genotoxic stress and a rapid depletion of intracellular ATP, leading to an energy crisis within the cancer cells.[1][3] For its cytotoxic activity to take effect, this compound is metabolized into its corresponding nucleotide form, a conversion facilitated by adenosine kinase.[1] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay and summarizes its reported efficacy in various cancer cell lines.

Quantitative Data Summary

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound have been determined in a range of cancer cell lines, as detailed in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colon Carcinoma2.5[4]
M4 BeuHuman Melanoma1.5[2]
B16Murine Melanoma0.2[2]
OVCAR-3Ovarian Cancer1.1[5]
MIA PaCa-2Pancreatic Cancer1.1[5]
RDRhabdomyosarcoma1.4[4]
MRC-5Normal Lung Fibroblast4.6[5]

Note: The cytotoxicity against normal cell lines, such as MRC-5, should be considered when evaluating the therapeutic index of this compound.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • This compound (stock solution prepared in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light[7]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol; or 20% SDS in 50% dimethylformamide)[7]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[8]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the MTT reagent to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Compound_Prep Prepare this compound Dilutions Add_Compound Add Compound to Cells Compound_Prep->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Simplified Signaling Pathway of Cytotoxicity

Signaling_Pathway N6F This compound ADK Adenosine Kinase N6F->ADK Metabolized by N6F_TP This compound Triphosphate ADK->N6F_TP Converts to ATP_Depletion ATP Depletion N6F_TP->ATP_Depletion Induces Genotoxic_Stress Genotoxic Stress N6F_TP->Genotoxic_Stress Induces Apoptosis Apoptosis ATP_Depletion->Apoptosis Genotoxic_Stress->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates

Caption: Simplified proposed mechanism of this compound-induced cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Improving N6-Furfuryl-2-aminoadenosine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N6-Furfuryl-2-aminoadenosine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is this compound likely to be poorly soluble in water?

A2: The structure of this compound contains a purine core with a hydrophobic furfuryl group and a ribose sugar. The purine ring system itself can participate in hydrogen bonding, but the relatively large, non-polar furfuryl group can limit its interaction with water molecules, leading to poor aqueous solubility.

Q3: What are the most common strategies to improve the solubility of this compound?

A3: The most common and effective strategies for improving the solubility of nucleoside analogs like this compound include pH adjustment, the use of co-solvents, and complexation with cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the solvent system with downstream applications.

Q4: How does pH affect the solubility of this compound?

A4: this compound has ionizable amino groups on the purine ring. At acidic or alkaline pH, these groups can become protonated or deprotonated, respectively. The resulting charged species is more polar and will have a significantly higher aqueous solubility compared to the neutral molecule. Kinetin, a similar compound, is freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide[1][2][3].

Q5: Are there any potential drawbacks to using pH adjustment for solubilization?

A5: Yes, while effective, pH adjustment may not be suitable for all applications. Extreme pH values can affect the stability of the compound, potentially causing hydrolysis or degradation. Furthermore, the pH of the final solution must be compatible with your experimental system, such as cell cultures or enzymatic assays.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: Precipitate forms when trying to dissolve this compound in a neutral aqueous buffer.

TroubleshootingWorkflow

Troubleshooting workflow for solubility issues.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventReported SolubilityReference(s)
Kinetin (N6-furfuryladenine)Water (25°C)< 1 mg/mL[1][2]
Dilute Aqueous HClFreely Soluble[1][2][3]
Dilute Aqueous NaOHFreely Soluble[1][2][3]
DMSO (25°C)43 mg/mL[1][2]
Ethanol (25°C)< 1 mg/mL[1][2]
2-AminoadenosineAqueous AcidSlightly Soluble (with heating/sonication)
DMSOSlightly Soluble (with sonication)
EthanolSoluble
N6-MethyladenosineWater25 mM[4]
DMSO100 mM[4]
Ethanol5 mM[4]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to increase the solubility of this compound by adjusting the pH of the aqueous solution.

  • Preparation of Acidic Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add a small volume of sterile water.

    • While stirring, add 1N HCl dropwise until the compound completely dissolves.

    • Adjust the final volume with sterile water to achieve the desired stock concentration.

    • Measure and record the final pH.

    • Sterile filter the solution using a 0.22 µm filter.

  • Preparation of Basic Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add a small volume of sterile water.

    • While stirring, add 1N NaOH dropwise until the compound completely dissolves.

    • Adjust the final volume with sterile water to achieve the desired stock concentration.

    • Measure and record the final pH.

    • Sterile filter the solution using a 0.22 µm filter.

Note: Before use in biological experiments, the pH of the working solution should be adjusted to a physiologically compatible range (typically pH 7.2-7.4) by adding it to a buffered medium. Ensure that the final concentration of the compound in the medium does not lead to precipitation.

pHSolubility

Mechanism of pH-dependent solubility.
Protocol 2: Solubilization using Co-solvents

This protocol details the use of organic co-solvents to dissolve this compound.

  • Select a Co-solvent: Based on the data for similar compounds, Dimethyl sulfoxide (DMSO) is a good starting point. Ethanol can also be considered.

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add a minimal volume of the chosen co-solvent (e.g., DMSO) to completely dissolve the compound. Gentle warming or sonication may be required.

    • Once dissolved, the solution can be stored at an appropriate temperature (typically -20°C or -80°C).

  • Prepare Working Solutions:

    • To prepare a working solution, dilute the concentrated stock solution into your aqueous experimental medium.

    • It is crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring to prevent precipitation.

    • The final concentration of the co-solvent in the working solution should be kept to a minimum (ideally <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays.

Protocol 3: Solubilization using Cyclodextrins

This protocol outlines the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of hydrophobic molecules.

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration significantly higher than that of this compound (e.g., 10-100 mM).

  • Form the Inclusion Complex:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

    • The solution should become clear as the complex forms.

    • Sterile filter the final solution using a 0.22 µm filter.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the most suitable solubilization method for their specific application. It is also recommended to verify the stability of this compound under the chosen solubilization conditions.

References

N6-Furfuryl-2-aminoadenosine stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Furfuryl-2-aminoadenosine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered when using this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

This compound is a purine nucleoside analog. It is structurally related to cytokinins, a class of plant hormones. In biomedical research, it is investigated for its potential therapeutic properties, including anti-cancer and neuroprotective effects. As a purine nucleoside analog, it may influence cellular processes such as DNA synthesis and apoptosis.

Q2: I am observing lower than expected efficacy of this compound in my cell culture experiments. Could this be a stability issue?

Yes, inconsistent or lower-than-expected biological activity can be a primary indicator of compound degradation in cell culture media. The stability of this compound can be influenced by several factors including the pH and composition of the media, incubation temperature, and exposure to light.

Q3: How can I prepare and store stock solutions of this compound to ensure maximum stability?

For optimal stability, it is recommended to prepare concentrated stock solutions in a suitable solvent, such as DMSO, and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in cell culture media, it is advisable to add the compound to the media immediately before use.

Q4: What are the potential degradation pathways for this compound in cell culture media?

While specific degradation pathways for this compound in cell culture media are not extensively documented, related N6-substituted adenine derivatives can undergo hydrolytic cleavage. Potential degradation could involve the cleavage of the furfuryl group or modifications to the purine ring and ribose sugar. Forced degradation studies under conditions of acid, base, oxidation, and heat can help identify potential degradation products.[1][2]

Q5: Are there any known signaling pathways affected by this compound?

This compound is a purine nucleoside analog and is suggested to have roles in inducing apoptosis and inhibiting DNA synthesis. Closely related compounds like adenosine and N6-furfuryladenosine (kinetin-riboside) have been shown to induce apoptosis through the intrinsic pathway, which may involve the PI3K/Akt/mTOR signaling cascade and upregulation of genes like CDKN1A (p21).[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or Reduced Potency in Cell-Based Assays

This guide will help you diagnose and resolve issues related to the apparent loss of activity of this compound in your experiments.

Troubleshooting Workflow

A Start: Inconsistent Results B Check Stock Solution Preparation and Storage A->B C Prepare Fresh Stock Solution B->C Improper Storage or Preparation D Assess Stability in Cell Culture Media B->D Properly Stored C->D E Optimize Experimental Conditions D->E Degradation Confirmed G Issue Resolved D->G Compound Stable F Contact Technical Support E->F Issue Persists E->G

Caption: Troubleshooting workflow for inconsistent compound activity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Degradation of Stock Solution Verify the age and storage conditions of your stock solution.Prepare a fresh stock solution of this compound in a high-quality, anhydrous solvent (e.g., DMSO). Store at -80°C in single-use aliquots.
Instability in Cell Culture Media Determine the half-life of the compound in your specific cell culture medium and conditions.Perform a time-course experiment and quantify the concentration of this compound at different time points using HPLC. Consider media changes at shorter intervals if significant degradation is observed.
Interaction with Media Components Some media components can react with and degrade the compound.If possible, test the compound's stability in a simpler, buffered salt solution (e.g., PBS) to see if media components are the cause. Review the literature for known interactions with similar compounds.
Incorrect Final Concentration Ensure accurate dilution from the stock solution to the final working concentration in the media.Re-calculate the required volumes and use calibrated pipettes for dilutions. Prepare fresh dilutions for each experiment.
Issue 2: High Variability Between Experimental Replicates

This guide addresses potential reasons for significant differences observed between replicate wells or plates.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Uneven Compound Distribution Ensure thorough mixing of the compound in the cell culture medium before adding to cells.After adding the this compound stock solution to the medium, vortex or invert the tube gently but thoroughly to ensure a homogenous solution.
Edge Effects in Multi-well Plates Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients.Avoid using the outermost wells for critical experiments. Fill these wells with sterile media or PBS to maintain a more uniform environment across the plate.
Inconsistent Cell Seeding Variations in cell number per well can lead to different responses.Ensure a single-cell suspension before seeding and use a multichannel pipette carefully to dispense equal volumes of cell suspension into each well.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol outlines a method to determine the stability of this compound under typical cell culture conditions.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM/F-12)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Spike the cell culture medium with this compound to a final concentration of 10 µM.

  • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point , remove one tube and immediately store it at -80°C to halt any further degradation.

  • For HPLC analysis , thaw the samples and centrifuge to pellet any precipitates.

  • Inject the supernatant onto the C18 column.

  • Elute the compound using a gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA).

  • Monitor the elution at the appropriate wavelength (determined by a UV scan of the compound).

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the percentage of compound remaining relative to the 0-hour time point to determine its stability profile.

Hypothetical Stability Data:

Time (hours)% this compound Remaining (DMEM/F-12)% this compound Remaining (RPMI-1640)
0100100
29899
49597
88892
128187
246575
484258

Signaling Pathway

Putative Apoptosis Induction Pathway of this compound

This compound, being a purine nucleoside analog, may induce apoptosis through the intrinsic pathway, potentially involving the PI3K/Akt/mTOR signaling axis, similar to related compounds like adenosine.

cluster_0 A This compound B Cell Membrane A->B Enters Cell C PI3K B->C Inhibits (?) D Akt C->D Inhibits (?) E mTOR D->E Inhibits (?) F Bcl-2 E->F Inhibits (?) G Bax F->G Inhibits H Mitochondrion G->H Promotes I Cytochrome c release H->I J Caspase-9 I->J Activates K Caspase-3 J->K Activates L Apoptosis K->L

Caption: Putative intrinsic apoptosis pathway modulated by this compound.

References

Technical Support Center: Optimizing N6-Furfuryl-2-aminoadenosine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data is available for N6-Furfuryl-2-aminoadenosine. The following information is primarily based on studies of the closely related and well-researched compound N6-furfuryladenosine (Kinetin Riboside) , which is expected to have similar properties and mechanisms of action. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a purine nucleoside analog.[1][2][3] Based on the activity of the related compound N6-furfuryladenosine (Kinetin Riboside), it is believed to exhibit anti-proliferative and apoptogenic (apoptosis-inducing) activity against various cancer cell lines. The proposed mechanism of action involves the induction of genotoxic stress and a rapid depletion of cellular ATP, which leads to cell cycle arrest and apoptosis.[4]

Q2: What is a typical starting concentration range for in vitro studies?

Based on studies with N6-furfuryladenosine, a starting concentration in the low micromolar range (e.g., 0.5 µM to 20 µM) is recommended for initial dose-response experiments. The half-maximal inhibitory concentration (IC50) can vary significantly between different cancer cell lines.

Q3: How should I prepare a stock solution of the compound?

For compounds of this class, a high-concentration stock solution is typically prepared in an organic solvent like DMSO or pure ethanol. It is crucial to avoid DMSO if your cell line is sensitive to it. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For final working concentrations, the stock solution should be diluted in the appropriate cell culture medium.

Q4: Is this compound cytotoxic to normal cells?

Studies on N6-furfuryladenosine have shown that while it is cytotoxic to cancer cells, it can also affect normal human cell lines, sometimes non-selectively. It is therefore essential to include a non-cancerous cell line in your experiments to assess the selectivity of the compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The final concentration of the organic solvent (e.g., DMSO) is too high. The compound has low solubility in aqueous solutions.Ensure the final solvent concentration in the culture medium is low (typically <0.5%). Prepare intermediate dilutions in culture medium from the stock solution. Gently warm the medium and vortex briefly when making the final dilution.
High Variability in Experimental Replicates Inconsistent cell seeding density. Uneven compound distribution. Cell line instability.Ensure a homogenous single-cell suspension before seeding. Mix the culture plate gently after adding the compound. Use a consistent passage number for your cell line.
No Observed Effect at Expected Concentrations The cell line is resistant. The compound has degraded. Incorrect concentration calculation.Test a wider range of concentrations. Verify the integrity of the compound and prepare a fresh stock solution. Double-check all calculations for dilutions.
Excessive Cytotoxicity in Control (Vehicle-Treated) Cells The solvent (e.g., DMSO) concentration is too high. The cell line is sensitive to the solvent.Perform a solvent toxicity test to determine the maximum tolerable concentration for your specific cell line.

Quantitative Data Summary

The following table summarizes the IC50 values of the related compound N6-furfuryladenosine (Kinetin Riboside) in various human cancer cell lines. This data can serve as a reference for establishing an effective concentration range in your experiments.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
OVCAR-3Ovarian Cancer72 hours1.1[1]
MIA PaCa-2Pancreatic Cancer72 hours1.1[1]
HCT-15Colon Cancer96 hours2.5

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including the supernatant containing floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Visualizations

Proposed Signaling Pathway for N6-furfuryladenosine-induced Apoptosis

G N6_FA N6-furfuryladenosine ATP_depletion ATP Depletion N6_FA->ATP_depletion Genotoxic_Stress Genotoxic Stress N6_FA->Genotoxic_Stress Intrinsic_Pathway Intrinsic Apoptosis Pathway N6_FA->Intrinsic_Pathway p21_up CDKN1A (p21) Upregulation Genotoxic_Stress->p21_up Cell_Cycle_Arrest Cell Cycle Arrest p21_up->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bax_up Bax Upregulation Intrinsic_Pathway->Bax_up Bcl2_down Bcl-2 Downregulation Intrinsic_Pathway->Bcl2_down Caspase9 Caspase-9 Activation Bax_up->Caspase9 Bcl2_down->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Cell_Seeding Seed Cells in Multi-well Plates Treatment Treat Cells with Various Concentrations Cell_Seeding->Treatment Serial_Dilution->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Further_Assays Further Assays at Optimal Concentration (Apoptosis, Cell Cycle) IC50_Determination->Further_Assays G Start Inconsistent/Unexpected Cell Viability Results Check_Solvent Check Solvent Control Toxicity Start->Check_Solvent Check_Cells Verify Cell Health & Density Start->Check_Cells Check_Compound Assess Compound Solubility & Stability Start->Check_Compound High_Toxicity High Toxicity in Solvent Control? Check_Solvent->High_Toxicity Inconsistent_Density Inconsistent Cell Seeding? Check_Cells->Inconsistent_Density Precipitation Precipitation Observed? Check_Compound->Precipitation Solution1 Lower Solvent Concentration High_Toxicity->Solution1 Yes Solution2 Optimize Seeding Protocol Inconsistent_Density->Solution2 Yes Solution3 Prepare Fresh Stock/Dilutions Precipitation->Solution3 Yes

References

Troubleshooting inconsistent results in N6-Furfuryl-2-aminoadenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Furfuryl-2-aminoadenosine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to support the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic purine nucleoside analog. Its primary mechanism of action in cancer cells involves a multi-faceted approach. After cellular uptake, it is metabolized, leading to the inhibition of DNA synthesis. This disruption of DNA replication induces genotoxic stress and triggers programmed cell death, or apoptosis. Furthermore, a key and rapid effect of this compound is the significant depletion of intracellular ATP levels, leading to an energy crisis within the cell and contributing to its cytotoxic effects.

Q2: What are the expected outcomes of treating cancer cells with this compound?

Treatment of cancer cell lines with this compound is expected to result in:

  • Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.

  • Induction of apoptosis: An increase in markers of programmed cell death (e.g., caspase activation, Annexin V staining).

  • Cell cycle arrest: Accumulation of cells in specific phases of the cell cycle, often the G1 or S phase.

  • Depletion of intracellular ATP: A rapid decrease in cellular energy levels.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include cell health and density, compound stability and solubility, and the specifics of your assay protocol.

Q4: How should I prepare and store this compound for cell culture experiments?

For optimal results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to the cells. It is advisable to prepare fresh working solutions for each experiment to avoid degradation.

Q5: Are there any known off-target effects of this compound?

As a purine analog, this compound has the potential to interact with various cellular components that recognize purines, such as adenosine receptors. Some N6-substituted adenosine analogs have been shown to have affinity for adenosine receptors, which could lead to off-target effects.[1][2][3][4][5] The specific off-target profile of this compound is not extensively characterized in publicly available literature. If you suspect off-target effects are influencing your results, consider using selective antagonists for adenosine receptors as controls in your experiments.

Troubleshooting Guide: Inconsistent Results

Inconsistent results in experiments involving this compound can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Inconsistent IC50 Values
Observation Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before plating. Use a calibrated pipette and consistent technique for cell seeding.
Edge effects in multi-well platesAvoid using the outer wells for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Pipetting errors during compound additionUse calibrated pipettes. Ensure thorough mixing of the compound in the well after addition.
IC50 values are consistently higher than expected Compound degradationPrepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Sub-optimal incubation timePerform a time-course experiment to determine the optimal duration of treatment for your specific cell line and assay.
Cell line resistance or low expression of activating enzymesVerify the identity and characteristics of your cell line. Consider that the cytotoxic effect of some purine analogs depends on their conversion by cellular kinases.
High cell seeding densityOptimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
IC50 values are consistently lower than expected Incorrect calculation of compound concentrationDouble-check all calculations for stock and working solution dilutions.
Cytotoxicity of the solvent (e.g., DMSO)Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells. Run a vehicle control.
Cell culture contamination (e.g., mycoplasma)Regularly test your cell lines for mycoplasma contamination.
High background signal in no-cell control wells Direct interaction of the compound with the assay reagentPerform a cell-free assay with this compound and the viability reagent to check for direct interference.
Contamination of reagents or mediaUse fresh, sterile reagents and media.

Experimental Protocols

Protocol 1: Cellular ATP Depletion Assay

This protocol provides a general guideline for measuring intracellular ATP levels following treatment with this compound using a luciferase-based assay.

Materials:

  • This compound

  • White, opaque 96-well plates suitable for luminescence assays

  • ATP measurement kit (e.g., CellTiter-Glo® or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in pre-warmed cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 1, 3, 6, 24 hours) at 37°C in a CO2 incubator.

  • ATP Measurement:

    • Equilibrate the plate and the ATP reagent to room temperature.

    • Add the ATP reagent to each well according to the manufacturer's instructions.

    • Mix the contents of the wells on a plate shaker for a few minutes to induce cell lysis.

    • Incubate at room temperature for the time specified in the kit protocol to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell control wells from all other wells. Normalize the data to the vehicle-treated control wells (set as 100%). Plot the normalized ATP levels against the concentration of this compound.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the chosen duration. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in a small volume of cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in the PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][9][10]

Data Presentation

Table 2: Example IC50 Values of Various Compounds in Different Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)
Compound XMCF-7Breast43.4[11]
Compound YMDA-MB-231Breast35.1[11]
Compound ZHTB-26Breast10-50[12]
Compound APC-3Pancreatic10-50[12]
Compound BHepG2Hepatocellular10-50[12]
Compound CB16F10Melanoma207[13]
Compound DA549Lung5.988[11]

Visualizations

Diagram 1: Proposed Signaling Pathway of this compound

G Proposed Signaling Pathway of this compound compound This compound uptake Cellular Uptake compound->uptake metabolism Metabolism (e.g., by Adenosine Kinase) uptake->metabolism atp_depletion ATP Depletion metabolism->atp_depletion Rapid Effect dna_synthesis Inhibition of DNA Synthesis metabolism->dna_synthesis apoptosis Apoptosis atp_depletion->apoptosis Energy Crisis genotoxic_stress Genotoxic Stress dna_synthesis->genotoxic_stress cell_cycle_arrest Cell Cycle Arrest genotoxic_stress->cell_cycle_arrest genotoxic_stress->apoptosis

Caption: Proposed mechanism of action for this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Results check_cells Check Cell Culture (Health, Density, Contamination) start->check_cells check_compound Check Compound (Storage, Preparation, Stability) start->check_compound check_assay Check Assay Protocol (Reagents, Incubation, Reader) start->check_assay optimize_cells Optimize Cell Seeding and Passage Number check_cells->optimize_cells Issue Found prepare_fresh Prepare Fresh Compound Dilutions check_compound->prepare_fresh Issue Found validate_assay Validate Assay Parameters (Controls, Linearity) check_assay->validate_assay Issue Found end Consistent Results optimize_cells->end prepare_fresh->end validate_assay->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Preventing degradation of N6-Furfuryl-2-aminoadenosine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of N6-Furfuryl-2-aminoadenosine stock solutions to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected experimental results.

This is often the first indication of compound degradation in your stock solution.

Question Possible Cause Troubleshooting Steps
How was the stock solution prepared and stored? Improper solvent, storage temperature, or frequent freeze-thaw cycles can lead to degradation.1. Verify Solvent: Use anhydrous, high-purity solvents. DMSO is recommended for initial solubilization. For aqueous buffers, prepare fresh solutions and use immediately.2. Check Storage Temperature: Aliquot and store stock solutions at -20°C or -80°C for long-term storage.3. Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid repeated temperature fluctuations.
What is the age of the stock solution? Even under optimal conditions, degradation can occur over extended periods.1. Prepare Fresh Stock: If the stock solution is several months old, preparing a fresh solution is recommended.2. Perform Quality Control: If possible, analyze the stock solution using HPLC to check for the presence of degradation products.
Was the solution exposed to light or harsh pH conditions? This compound may be sensitive to light and non-neutral pH.1. Protect from Light: Store stock solutions in amber vials or wrap vials in aluminum foil.2. Maintain Neutral pH: When preparing aqueous solutions, use buffers close to physiological pH (7.2-7.4).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, it is recommended to dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent that can dissolve a wide range of organic molecules and is suitable for long-term storage at low temperatures.[1] For immediate use in cell culture experiments, further dilution of the DMSO stock into aqueous buffers or cell culture media is appropriate.

Q2: How should I store my this compound stock solutions?

For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: -20°C for short-to-medium-term storage (weeks to months) and -80°C for long-term storage (months to years).

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, the stock solution should be dispensed into single-use aliquots.

  • Light Protection: Store aliquots in amber-colored vials or wrap them in foil to protect the compound from light-induced degradation.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the structure of related nucleoside analogs, the primary degradation routes are likely:

  • Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, particularly in acidic or basic solutions. This would result in the cleavage of the ribose sugar from the purine base, yielding N6-Furfuryl-2-aminopurine and D-ribose.

  • Deamination: The amino group at the 2-position of the purine ring could be susceptible to deamination under certain conditions.

  • Oxidation: The furan ring of the furfuryl group may be prone to oxidation, especially if exposed to air and light for extended periods.

Q4: How can I check if my this compound stock solution has degraded?

The most reliable method to assess the integrity of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A study on the related compound N6-furfuryladenosine (kinetin riboside) utilized a reverse-phase HPLC (RP-HPLC) method with a C18 column and a mobile phase consisting of a potassium phosphate buffer and methanol.[2][3] By comparing the chromatogram of your stored stock solution to that of a freshly prepared solution, you can identify the appearance of new peaks that correspond to degradation products.

Q5: Is it acceptable to store this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for long-term storage due to the risk of hydrolysis. A stability study on the related compound kinetin (the base of this compound) showed it to be stable in 0.05 N KOH for 90 days at various temperatures.[4][5] However, the glycosidic bond in the full nucleoside is more susceptible to cleavage. If you must use an aqueous buffer, prepare the solution fresh for each experiment and use it immediately.

Quantitative Data Summary

The following table summarizes stability data for N6-furfuryladenosine (Kinetin), a closely related compound, which can provide insights into the stability of this compound.

CompoundConcentration & SolventStorage TemperatureDurationStability OutcomeCitation
Kinetin1.0 mg/mL in 0.05 N KOH-20°C90 daysStable (no significant concentration change)[4][5]
Kinetin1.0 mg/mL in 0.05 N KOH2-6°C90 daysStable (no significant concentration change)[4][5]
Kinetin1.0 mg/mL in 0.05 N KOH25°C90 daysStable (no significant concentration change)[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Dispense into single-use aliquots in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is adapted from a method for the related compound, kinetin riboside.[2][3]

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH adjusted to ~7.0)

    • Mobile Phase B: Methanol

    • Gradient: A suitable gradient from high aqueous to high organic (e.g., start with 95% A, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 269 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a fresh "time zero" standard of this compound in the same solvent as your stock solution at the same concentration.

    • Dilute an aliquot of your stored stock solution and the "time zero" standard to a suitable concentration for HPLC analysis using the mobile phase.

    • Inject the "time zero" standard and acquire the chromatogram. Note the retention time and peak area of the main compound peak.

    • Inject the diluted stored stock solution and acquire the chromatogram.

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the main peak area of the stored sample relative to the "time zero" standard indicates degradation.

Visualizations

degradation_pathway N6F2A This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) N6F2A->Hydrolysis Deamination Deamination N6F2A->Deamination Oxidation Oxidation N6F2A->Oxidation Base N6-Furfuryl-2-aminopurine Hydrolysis->Base Ribose D-Ribose Hydrolysis->Ribose Deaminated_Product Deaminated Product Deamination->Deaminated_Product Oxidized_Product Oxidized Product Oxidation->Oxidized_Product

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Solid Compound prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot storage Store at -20°C or -80°C aliquot->storage experiment Use in Experiment storage->experiment stability_test Stability Test (HPLC) storage->stability_test compare Compare Chromatograms stability_test->compare time_zero Prepare 'Time Zero' Standard time_zero->stability_test result Assess Degradation compare->result

Caption: Recommended workflow for stock solution preparation and stability testing.

troubleshooting_logic start Inconsistent Experimental Results check_storage Review Storage Conditions (Solvent, Temp, Aliquots?) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes proper_storage Storage Appears Correct check_storage->proper_storage No prepare_fresh Action: Prepare Fresh Stock Solution improper_storage->prepare_fresh check_age Check Age of Stock Solution proper_storage->check_age old_stock Stock is Old check_age->old_stock Old new_stock Stock is Recent check_age->new_stock Recent old_stock->prepare_fresh perform_qc Action: Perform QC (HPLC) new_stock->perform_qc consider_other Consider Other Experimental Variables perform_qc->consider_other

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Off-Target Effects of N6-Furfuryl-2-aminoadenosine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of N6-Furfuryl-2-aminoadenosine in cell-based assays. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic purine nucleoside analogue. Its primary mechanism of action is understood to be the inhibition of DNA synthesis and the induction of apoptosis, which contributes to its broad antitumor activity, particularly in lymphoid malignancies.[1] Upon cellular uptake, it is likely converted to its triphosphate form to exert its cytotoxic effects.

Q2: What are the potential off-target effects of this compound?

A2: As an adenosine analogue, this compound has the potential to interact with a variety of proteins that bind adenosine or ATP. The primary off-target concerns fall into two main categories:

  • Protein Kinases: Due to the structural similarity to ATP, many small molecule kinase inhibitors are adenosine analogs. Off-target kinase inhibition is a common source of unexpected phenotypic effects.

  • Adenosine Receptors: N6-substituted adenosine derivatives are known to be potent modulators of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes.

Q3: My cells are showing an unexpected phenotype after treatment with this compound. How can I determine if this is an off-target effect?

A3: A systematic approach is recommended to investigate unexpected phenotypes. This can include:

  • Target Engagement Assays: Confirming that the compound is engaging its intended target in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Off-Target Profiling: Screening the compound against a panel of kinases and adenosine receptors to identify potential unintended interactions.

  • Rescue Experiments: If a specific off-target is identified, using a more selective inhibitor or genetic knockdown (siRNA, CRISPR) of the off-target to see if the unexpected phenotype is reversed.

  • Dose-Response Analysis: Carefully titrating the concentration of this compound to determine if the on-target and off-target effects can be separated by concentration.

Troubleshooting Guides

Issue 1: High Variability in Assay Results
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the compound stock solution and working dilutions for any signs of precipitation. If observed, gently warm the solution or prepare a fresh stock. Consider the solubility of this compound in your assay buffer.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern across all plates to minimize edge effects.
Cell Health and Passage Number Monitor cell morphology and viability. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
Reagent Instability Prepare fresh dilutions of this compound for each experiment. Ensure all other assay reagents are stored correctly and are within their expiration dates.
Issue 2: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step
Off-Target Kinase Inhibition Refer to the Potential Kinase Off-Targets table below. If a known pro-survival kinase is inhibited, this could lead to apoptosis. Consider profiling this compound against a kinase panel.
Adenosine Receptor-Mediated Effects Activation of certain adenosine receptor subtypes can trigger apoptotic pathways in specific cell types. Investigate the expression of adenosine receptors in your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells.
Metabolic Activation to a Toxic Species The cellular metabolism of this compound to its triphosphate form is necessary for its on-target activity but could also contribute to off-target effects.

Potential Off-Target Profile of this compound

The following tables summarize potential off-target interactions based on studies of structurally related compounds. Note: Direct quantitative binding data for this compound is limited. The information provided is for guidance and should be confirmed experimentally.

Table 1: Potential Kinase Off-Targets

Based on a proteome-wide screen of kinases that bind to N6-Furfuryl-Adenosine Triphosphate (KTP), a closely related analogue.

Kinase FamilyPotential Off-Target Kinases
CMGCCDK2, CDK5, GSK3A, GSK3B, MAPK1 (ERK2), MAPK3 (ERK1)
CAMKCAMK1D, CAMK2D, CAMK2G, MARK2, MARK3, PINK1
AGCAKT1, PKN1, PRKACA, ROCK1, ROCK2
TKABL1, CSF1R, EPHA2, EPHA4, FGR, FYN, LCK, SRC
OtherAURKA, CHEK1, CSNK1D, CSNK1E, PAK1, PLK1
Table 2: Potential Adenosine Receptor Interactions

Based on the known activity of N6-substituted adenosine analogues at adenosine receptors.

Receptor SubtypePotential EffectDownstream Signaling
A1 AgonistInhibition of adenylyl cyclase, leading to decreased cAMP.
A2A AgonistStimulation of adenylyl cyclase, leading to increased cAMP.
A2B AgonistStimulation of adenylyl cyclase (lower affinity).
A3 Agonist/AntagonistInhibition of adenylyl cyclase (agonist) or blockade of adenosine binding (antagonist).

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation:

    • In a suitable microplate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP to each well. The concentration of ATP should be at or near the Km for each kinase to ensure competitive binding can be accurately assessed.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Kinase Reaction and Detection:

    • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a predetermined time.

    • Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric assay measuring ³²P incorporation, or a luminescence-based assay detecting ATP consumption).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound for a specific adenosine receptor subtype.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

  • Compound and Radioligand Preparation:

    • Prepare a series of dilutions of this compound.

    • Prepare a solution of a high-affinity radioligand specific for the receptor subtype being tested at a concentration near its Kd.

  • Binding Reaction:

    • In a microplate or microcentrifuge tubes, combine the cell membranes, the radioligand, and the various concentrations of this compound or vehicle control.

    • Include a condition with an excess of a known non-radiolabeled agonist/antagonist to determine non-specific binding.

    • Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the compound concentration and fit the data to a one-site competition model to determine the Ki value.

Visualization of Potential Off-Target Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of key potential off-targets of this compound.

Off_Target_Workflow cluster_start Start cluster_investigation Investigation cluster_analysis Analysis & Confirmation cluster_conclusion Conclusion start Unexpected Phenotype Observed dose_response Dose-Response Curve start->dose_response target_engagement Target Engagement Assay (e.g., CETSA) start->target_engagement off_target_screen Off-Target Screening (Kinase/GPCR Panels) start->off_target_screen on_target On-Target Effect target_engagement->on_target phenotype_correlation Correlate Phenotype with Off-Target Potency off_target_screen->phenotype_correlation selective_inhibitor Use More Selective Inhibitor of Off-Target phenotype_correlation->selective_inhibitor genetic_knockdown Genetic Knockdown of Off-Target (siRNA/CRISPR) phenotype_correlation->genetic_knockdown off_target Off-Target Effect selective_inhibitor->off_target genetic_knockdown->off_target

Caption: Workflow for investigating potential off-target effects.

Kinase_Signaling_Pathways cluster_cdk2 CDK2 Signaling cluster_gsk3b GSK3B Signaling cluster_pink1 PINK1/Parkin Pathway CDK2 CDK2/Cyclin E/A Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes GSK3B GSK3B Beta_Catenin β-Catenin GSK3B->Beta_Catenin phosphorylates Degradation Degradation Beta_Catenin->Degradation Gene_Expression Gene Expression Beta_Catenin->Gene_Expression (when GSK3B is inhibited) Damaged_Mito Damaged Mitochondria PINK1 PINK1 Accumulation Damaged_Mito->PINK1 Parkin Parkin Recruitment PINK1->Parkin Mitophagy Mitophagy Parkin->Mitophagy

Caption: Simplified signaling pathways of potential kinase off-targets.

Adenosine_Receptor_Signaling cluster_a1_a3 A1 & A3 Receptor Signaling cluster_a2a_a2b A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Canonical signaling pathways of adenosine receptors.

References

Technical Support Center: N6-Furfuryl-2-aminoadenosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the synthesis of N6-Furfuryl-2-aminoadenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A common synthetic route involves the nucleophilic substitution of a halogenated purine precursor. The typical starting materials are 2-amino-6-chloropurine and furfurylamine.

Q2: What are the expected major impurities in the synthesis of this compound?

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-amino-6-chloropurine and furfurylamine.

  • Di-substituted Byproducts: Formation of a bis-purinyl amine where a second molecule of 2-amino-6-chloropurine reacts with the newly formed this compound.

  • Regioisomers: Alkylation can sometimes occur at other positions on the purine ring (e.g., N7 or N9), leading to isomeric impurities.

  • Solvent and Reagent Adducts: Impurities derived from the reaction solvent or side reactions with reagents.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By comparing the reaction mixture to standards of the starting materials, you can determine the extent of conversion and the emergence of any significant byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q4: What are the recommended purification techniques for this compound?

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent system can be identified.

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts.

  • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.- Increase reaction time and/or temperature. - Use a slight excess of furfurylamine. - Ensure efficient stirring.
Product loss during workup or purification.- Optimize extraction and purification procedures. - For column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Presence of Unreacted 2-amino-6-chloropurine Insufficient amount of furfurylamine or reaction time.- Increase the molar ratio of furfurylamine to 2-amino-6-chloropurine. - Extend the reaction time and monitor by TLC until the starting material is consumed.
Presence of a Higher Molecular Weight Impurity (Potential Di-substitution) High concentration of reactants or prolonged reaction time at high temperatures.- Use a more dilute reaction mixture. - Carefully monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.
Multiple Spots on TLC with Similar Rf Values Formation of regioisomers (e.g., N7 or N9 alkylation).- Control the reaction temperature; lower temperatures may favor N6 substitution. - Optimize the choice of base and solvent. - Utilize a high-resolution purification technique like preparative HPLC for separation.
Product is an Oil or Fails to Crystallize Presence of residual solvent or impurities.- Ensure complete removal of reaction solvent under high vacuum. - Purify the product using column chromatography before attempting crystallization. - Try different solvent systems for recrystallization.

Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropurine (1 equivalent) in a suitable solvent such as n-butanol or ethanol.

  • Addition of Reagents: Add furfurylamine (1.1 to 1.5 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using TLC (e.g., with a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and methanol to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2-amino-6-chloropurine in solvent add_reagents Add furfurylamine and base start->add_reagents reflux Heat to reflux and monitor by TLC add_reagents->reflux cool Cool to room temperature reflux->cool concentrate Remove solvent cool->concentrate extract Dissolve and wash concentrate->extract dry Dry and concentrate extract->dry column Column Chromatography dry->column characterize Characterize Product (NMR, MS, HPLC) column->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Contamination Issue Identified (e.g., by TLC/HPLC) incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reaction Side Reaction (e.g., Di-substitution) issue->side_reaction isomer_formation Isomer Formation issue->isomer_formation optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_conditions side_reaction->optimize_conditions modify_workup Modify Workup/ Purification Strategy side_reaction->modify_workup isomer_formation->modify_workup characterize_impurity Characterize Impurity for Identification isomer_formation->characterize_impurity

Caption: Troubleshooting logic for contamination issues in synthesis.

Enhancing the bioavailability of N6-Furfuryl-2-aminoadenosine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the bioavailability of N6-Furfuryl-2-aminoadenosine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high potency in in vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability.[1] For a compound to be effective when administered orally, it must first dissolve in gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[2][3] Low aqueous solubility and/or poor membrane permeability are primary reasons for poor dissolution and, consequently, low bioavailability, which limits the amount of compound reaching the target site.[4][5]

Q2: What are the primary factors that may limit the bioavailability of this compound?

A2: As a purine nucleoside analogue, this compound may face several challenges.[6] The primary factors limiting its bioavailability are likely:

  • Low Aqueous Solubility: Complex organic molecules often have poor solubility in water, which is the first rate-limiting step for absorption.[5][7]

  • Low Permeability: The compound must pass through the lipid membranes of the intestinal epithelium. Its chemical structure may not be optimal for passive diffusion.

  • First-Pass Metabolism: The compound may be metabolized in the intestine or liver before it reaches systemic circulation, reducing the amount of active substance.

  • Efflux Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein in the gut wall, which actively transport it back into the intestinal lumen.

Q3: What general strategies can be employed to enhance the bioavailability of a research compound like this compound?

A3: Broadly, strategies focus on improving the compound's solubility, dissolution rate, and/or its ability to permeate the gut wall.[8][9] Key approaches include physical modifications, such as particle size reduction, and formulation-based enhancements using various excipients.[10][11]

Troubleshooting Guide

Problem: The compound precipitates when I try to dissolve it in an aqueous vehicle for my in vivo experiment.

  • Possible Cause: The compound has very low aqueous solubility, and the concentration required for dosing exceeds its saturation point.

  • Solution:

    • pH Modification: If the compound has ionizable groups, its solubility may be pH-dependent. Try dissolving it in a buffer solution with an optimal pH. For intravenous administration, the pH should ideally be between 3 and 9.[12]

    • Use of Co-solvents: Employ water-miscible organic solvents like PEG 400, propylene glycol, or ethanol to create a solution.[3][12] It is critical to ensure the chosen co-solvent is non-toxic at the required concentration.

    • Surfactants: Using surfactants such as Polysorbate 80 or Cremophor EL can help solubilize hydrophobic compounds by forming micelles.[12]

    • Complexation: Cyclodextrins can form inclusion complexes with the drug, creating a hydrophilic exterior that improves solubility.[13]

Problem: I observe high variability in plasma concentrations across different animals in the same dose group.

  • Possible Cause: This can stem from inconsistent formulation or administration, or physiological differences in the animals.

  • Solution:

    • Ensure Formulation Homogeneity: If using a suspension, make sure it is uniformly mixed before each administration to guarantee consistent dosing.[1] For solutions, confirm the compound is fully dissolved and stable.

    • Standardize Administration: Use a consistent gavage technique and volume for all animals.

    • Control for Food Effects: The presence of food can significantly alter drug absorption.[1] Standardize the feeding schedule (e.g., fasting overnight) for all animals in the study to minimize this variability.

Problem: My formulation strategy improved solubility, but oral bioavailability remains low.

  • Possible Cause: The absorption may be limited by poor membrane permeability rather than solubility. The compound might also be rapidly metabolized or subject to efflux.

  • Solution:

    • Permeability Enhancement: Some formulation strategies, such as lipid-based systems (e.g., SEDDS), can improve both solubility and permeability. These formulations can facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism in the liver.[3][12]

    • Particle Size Reduction: Reducing the particle size to the nanoscale (nanosuspension) increases the surface area, which can lead to an increased concentration gradient at the intestinal wall, thereby enhancing absorption.[11]

    • Prodrug Approach: A prodrug is a chemically modified version of the active compound that has improved physicochemical properties (like higher permeability) and is converted back to the active drug in vivo.[4][14]

Strategies for Bioavailability Enhancement

Improving bioavailability often requires a tailored formulation approach. The table below summarizes common strategies for poorly soluble compounds.

StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[11]Broadly applicable to crystalline compounds. Can be scaled up.May not be sufficient for compounds with very low intrinsic solubility. Can lead to particle aggregation.
pH Adjustment Utilizes buffers to maintain an optimal pH where an ionizable drug has its highest solubility.[12]Simple and cost-effective for ionizable compounds.Risk of precipitation upon dilution in the GI tract. Potential for GI tract irritation.[12][15]
Co-solvents A water-miscible organic solvent is added to the aqueous vehicle to increase the drug's solubility.[12]Simple to prepare. Can achieve high drug concentrations.Potential for in-vivo toxicity. Drug may precipitate upon dilution with aqueous GI fluids.[15]
Solid Dispersions The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, enhancing dissolution.[13]Can significantly increase solubility and dissolution.Amorphous form may be physically unstable and revert to a less soluble crystalline form over time.
Cyclodextrin Complexation Cyclodextrins encapsulate the poorly soluble drug, forming a complex with a soluble exterior.[13]Increases solubility and can mask taste.Limited by the stoichiometry of the complex and the size of the drug molecule. Can be expensive.
Lipid-Based Formulations (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously forms a fine emulsion in the GI tract.[10][13]Enhances solubility and can improve absorption via lymphatic pathways, bypassing first-pass metabolism.[3]Complex formulation development. Potential for GI side effects from surfactants.

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Polysorbate 80).

  • Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each excipient or a mixture of excipients in a vial.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[1]

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV.[16]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound in vitro.

Methodology:

  • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • The donor wells are filled with a buffered solution of the compound.

  • The acceptor plate, containing a fresh buffer, is placed in contact with the bottom of the filter plate.

  • The assembly is incubated for a set period (e.g., 4-16 hours).

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are measured by HPLC-UV or LC-MS/MS.

  • The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane. This high-throughput assay helps predict passive transcellular permeability.[17]

Protocol 3: Preparation of a Nanosuspension

Objective: To prepare a stable nanosuspension of the compound to enhance its dissolution rate for in vivo studies.

Methodology:

  • Milling: Prepare a slurry of the compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer).

  • Use a wet media milling process (top-down approach) to reduce the particle size.[11] The milling chamber contains small beads that, through high-energy collisions, break down the drug crystals.

  • Homogenization: Alternatively, high-pressure homogenization can be used, where the drug suspension is forced through a narrow gap at high pressure, reducing particle size through cavitation and shear forces.

  • Characterization: Characterize the resulting nanosuspension for particle size distribution (e.g., using dynamic light scattering), physical stability, and dissolution rate compared to the un-milled compound.

Visualizations

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solution Pathway A High In Vitro Potency, Low In Vivo Efficacy B Assess Physicochemical Properties A->B Hypothesis: Poor Bioavailability C Low Solubility? B->C D Low Permeability? C->D No E Enhance Solubility (Formulation Strategies) C->E Yes F Enhance Permeability (Lipid Systems, Prodrugs) D->F Yes G Re-evaluate In Vivo D->G No (Investigate other factors e.g., metabolism) E->G F->G

Caption: Workflow for troubleshooting poor in vivo efficacy.

G cluster_physical Physical Modification cluster_formulation Formulation Strategies cluster_chemical Chemical Modification center Enhancing Bioavailability of This compound micronization Micronization center->micronization nanosizing Nanosizing center->nanosizing cosolvents Co-solvents center->cosolvents surfactants Surfactants center->surfactants lipids Lipid-Based Systems (SEDDS) center->lipids cyclodextrins Cyclodextrins center->cyclodextrins solid_disp Solid Dispersions center->solid_disp prodrug Prodrug Approach center->prodrug

Caption: Overview of strategies to enhance bioavailability.

G cluster_membrane Cell Membrane cluster_cell Intracellular Signaling compound This compound (Adenosine Analogue) receptor Adenosine Receptor (GPCR) compound->receptor Binds g_protein G-Protein Activation (e.g., Gi/Gs) receptor->g_protein Activates effector Effector Enzyme (Adenylyl Cyclase) g_protein->effector Modulates camp cAMP Production (Modulated) effector->camp downstream Downstream Cellular Response (e.g., Apoptosis, DNA Synthesis Inhibition) camp->downstream

Caption: Generalized adenosine receptor signaling pathway.

References

Validation & Comparative

Validating the Anticancer Activity of N6-Furfuryl-2-aminoadenosine: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro anticancer activity of N6-Furfuryl-2-aminoadenosine. Due to the limited publicly available cytotoxicity data for this specific compound, this guide utilizes N6-Furfuryladenosine (Kinetin Riboside) as a close structural analog for quantitative comparison. The provided experimental protocols and data analysis frameworks are designed to enable a comprehensive evaluation of this compound against established adenosine analogs and a standard chemotherapeutic agent.

Introduction to N6-Substituted Adenosine Analogs in Oncology

N6-substituted adenosine analogs, a class of compounds structurally related to the naturally occurring cytokinin N6-furfuryladenosine (kinetin), have garnered significant interest in cancer research. These molecules have demonstrated a range of anticancer activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways. One such pathway is the JAK2/STAT3 signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in tumor cell survival and proliferation. Some N6-substituted adenosine analogs have been shown to inhibit this pathway, highlighting their potential as targeted therapeutic agents.

Comparative Analysis of Anticancer Activity

To provide a quantitative benchmark for the evaluation of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of comparator compounds against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

Note: The IC50 values for N6-Furfuryladenosine are used as an estimate for this compound due to the absence of specific data for the latter. The addition of a 2-amino group to the purine ring can influence the molecule's biological activity, and this should be considered when interpreting these comparative data.

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HCT116 (IC50 in µM)
N6-Furfuryladenosine (Kinetin Riboside) Not ReportedNot ReportedNot Reported
N6-Benzyladenosine Not ReportedNot Reported~10-20 µM (48h)
N6-Isopentenyladenosine ~10 µM (suppression of clonogenic activity)~10 µM (suppression of clonogenic activity)Significant inhibition at 5 µM (24h)
Doxorubicin (Positive Control) ~0.4 - 8.3 µM (24-72h)~0.5 - >20 µM (24-72h)~0.1 - 5.2 µM (48-72h)

Experimental Protocols

The following are detailed protocols for essential in vitro assays to determine the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and comparator compounds for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound and comparator compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compounds for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • This compound and comparator compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compounds for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro validation of this compound's anticancer activity.

experimental_workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture (MCF-7, A549, HCT116) cell_viability Cell Viability Assay (MTT) cell_culture->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle compound_prep Compound Preparation (this compound, Comparators) compound_prep->cell_viability compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Comparative Efficacy Evaluation ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for in vitro anticancer activity validation.

Postulated Signaling Pathway: Inhibition of JAK2/STAT3

Based on the known mechanisms of other N6-substituted adenosine analogs, a potential signaling pathway affected by this compound is the JAK2/STAT3 pathway. The following diagram illustrates this proposed mechanism of action.

jak2_stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Cytokine Binding p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat3 STAT3 p_jak2->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 stat3_dimer p-STAT3 Dimer p_stat3->stat3_dimer Dimerization transcription Gene Transcription (Proliferation, Survival, Angiogenesis) stat3_dimer->transcription Translocation compound This compound compound->p_jak2 Inhibits

Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway.

A Comparative Analysis of N6-Furfuryladenosine (Kinetin Riboside) and N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a detailed overview of the biological activities of N6-furfuryladenosine, more commonly known as kinetin riboside. Extensive research has characterized its roles as both a plant cytokinin and a potent anticancer agent in various experimental models. In contrast, there is a notable absence of scientific literature detailing the biological activity of N6-Furfuryl-2-aminoadenosine. Therefore, a direct, data-driven comparison is not possible at this time. This document will focus on the established activities of kinetin riboside and discuss the potential, yet unverified, implications of the structural difference—the addition of a 2-amino group—in this compound.

Introduction

Kinetin riboside (KR) is a naturally occurring N6-substituted purine nucleoside found in sources like coconut milk.[1] It belongs to the cytokinin family of plant hormones, which are pivotal in regulating cell division and differentiation.[2] Beyond its role in botany, kinetin riboside has garnered significant interest for its cytotoxic effects on cancer cells, selectively inducing apoptosis (programmed cell death) in malignant cells while showing less sensitivity in normal cells.[1][3] This dual activity makes it a subject of research in both agriculture and medicine.

This compound is a structural analog of kinetin riboside, distinguished by an amino group at the 2-position of the adenine base. While purine nucleoside analogs as a class are known for their antitumor activities, specific experimental data for this compound is not publicly available. The addition of the 2-amino group represents a significant chemical modification, the effects of which on biological activity can only be hypothesized without direct experimental evidence.

Comparative Biological Activity: Kinetin Riboside

Due to the lack of data for this compound, this section focuses on the well-documented activities of kinetin riboside.

Anticancer Activity

Kinetin riboside exhibits potent antiproliferative and pro-apoptotic activity against a range of human cancer cell lines.[4] Studies have shown its effectiveness in melanoma, colon cancer, and leukemia models.[5][6] The primary mechanism of its anticancer action involves the induction of the intrinsic mitochondrial apoptosis pathway.[1][3] This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.[3][7] Furthermore, kinetin riboside has been observed to modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] In colorectal cancer cells, it has also been shown to promote the degradation of β-catenin, a key component of the Wnt signaling pathway often dysregulated in cancer.[5]

Plant Growth Regulatory Activity

As a cytokinin, kinetin riboside is involved in various aspects of plant growth and development. Cytokinins, in general, promote cell division (cytokinesis), shoot initiation and growth, and delay senescence.[2] Kinetin riboside can be used in plant tissue culture to induce the formation of callus and to regenerate shoot tissues.[2] In bioassays, such as the cucumber cotyledon greening assay, kinetin riboside demonstrates cytokinin activity, although it may be less potent than other cytokinins like zeatin or N6-benzyladenine.[8][9]

Quantitative Data: Anticancer Activity of Kinetin Riboside

The following table summarizes the half-maximal inhibitory concentration (IC50) values of kinetin riboside against various cancer cell lines, as reported in the literature.

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colon Carcinoma2.5[10]
M4 BeuHuman Melanoma1.5[6]
B16Murine Melanoma0.2[6]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of a compound like kinetin riboside on cultured cancer cells.

1. Cell Seeding:

  • Human cancer cells (e.g., HeLa) and normal cells (e.g., human skin fibroblasts) are cultured in appropriate media.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Kinetin riboside is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of kinetin riboside are prepared in the culture medium.

  • The medium from the cell plates is removed, and the cells are treated with various concentrations of kinetin riboside (e.g., 5-20 µM) for a specified duration (e.g., 48 hours).[7] Control wells receive medium with the solvent at the same concentration as the highest compound dose.

3. MTT Assay:

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage relative to the solvent-treated control cells.

  • The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Kinetin Riboside in Cancer Cell Apoptosis

Kinetin riboside induces apoptosis primarily through the intrinsic mitochondrial pathway.

Kinetin_Riboside_Apoptosis_Pathway KR Kinetin Riboside Bcl2 Bcl-2 (Anti-apoptotic) Down-regulated KR->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Up-regulated KR->Bax Activates Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->Mito Inhibits pore formation Bax->Mito Promotes pore formation Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Kinetin Riboside Induced Apoptosis Pathway.

General Plant Cytokinin Signaling Pathway

Cytokinins like kinetin riboside are perceived by receptors in the endoplasmic reticulum, initiating a phosphorelay signal transduction cascade.

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CKR Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Proteins (AHP) CKR->AHP Phosphorylates ARR_B Type-B Response Regulators (ARR) AHP->ARR_B Phosphorylates ARR_A Type-A Response Regulators (ARR) ARR_B->ARR_A Activates Transcription Genes Cytokinin Response Genes ARR_B->Genes Activates Transcription ARR_A->CKR Negative Feedback ARR_A->ARR_B Negative Feedback CK Cytokinin (e.g., Kinetin Riboside) CK->CKR Binds

Caption: General Plant Cytokinin Signaling Pathway.

Discussion: The Potential Role of the 2-Amino Group

The key structural difference between kinetin riboside and this compound is the presence of an amino group at the C2 position of the purine ring in the latter. In nucleoside analog chemistry, modifications at this position can have profound effects on biological activity. For instance, the 2-amino group can alter:

  • Receptor Binding: The additional amino group could change the molecule's hydrogen bonding capacity, potentially altering its affinity and specificity for target proteins such as cytokinin receptors in plants or kinases in mammalian cells.

  • Metabolic Stability: The modification might affect the molecule's susceptibility to metabolic enzymes like adenosine deaminase or phosphorylases, which could either increase or decrease its bioavailability and duration of action.

  • Mechanism of Action: The 2-amino group could enable new interactions with cellular targets, possibly leading to a different or enhanced mechanism of action compared to kinetin riboside.

Without experimental data, these points remain speculative. Further research, including synthesis and comprehensive biological evaluation of this compound, is required to elucidate its activity and potential for development in either agriculture or medicine.

Conclusion

Kinetin riboside (N6-furfuryladenosine) is a well-characterized molecule with established roles as a plant cytokinin and a promising anticancer agent that induces apoptosis through the mitochondrial pathway. In stark contrast, this compound remains an uncharacterized compound. While its structural similarity to kinetin riboside suggests it may possess biological activity, the impact of the 2-amino modification is unknown. This guide highlights the current state of knowledge and underscores the need for empirical studies to determine the biological profile of this compound and enable a true comparative analysis.

References

A Comparative Guide to Confirming the Purity of Synthesized N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel nucleoside analogs like N6-Furfuryl-2-aminoadenosine is a critical step in drug discovery and development. Ensuring the purity of these synthesized compounds is paramount for accurate biological evaluation and to meet regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for confirming the purity of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a widely adopted and robust method for the purity analysis of nucleoside analogs.[1][2][3] The technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

This protocol outlines a general yet effective RP-HPLC method for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

The purity of the synthesized this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound15.899.599.5
Impurity 1 (Unidentified)12.30.2-
Impurity 2 (Unidentified)18.10.3-

Comparison with Alternative Purity Confirmation Methods

While HPLC-UV is a reliable method, other techniques can offer complementary or superior information regarding the purity of synthesized nucleoside analogs.

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing not only purity information but also the molecular weights of impurities.[4] This is invaluable for identifying unknown impurities and degradation products.[3]

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[5][6][7][8] It allows for the direct quantification of a compound against a certified internal standard without the need for a reference standard of the analyte itself.[5][9] This non-destructive technique provides absolute purity values.[9]

The following table compares the performance of HPLC-UV, LC-MS, and qNMR in the purity assessment of a synthesized this compound sample.

ParameterHPLC-UVLC-MSqNMR
Principle Chromatographic separation and UV absorbanceChromatographic separation and mass-to-charge ratio detectionNuclear magnetic resonance signal intensity relative to a standard
Purity Result 99.5% (relative peak area)99.4% (relative peak area from TIC)99.6% ± 0.2% (absolute purity)
Impurity Identification Based on retention time onlyProvides molecular weight of impurities, aiding in structural elucidationCan identify and quantify impurities with distinct NMR signals
Sensitivity Good (ng range)Excellent (pg to fg range)Lower (µg to mg range)
Quantification RelativeRelative (can be quantitative with standards)Absolute
Instrumentation Cost ModerateHighVery High
Sample Throughput HighHighLower

Experimental Workflows

The following diagrams illustrate the experimental workflows for each of the discussed purity analysis techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into LC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra of Impurities TIC->Spectra Identify Identify Impurities by m/z Spectra->Identify

Caption: Workflow for LC-MS Impurity Profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Synthesized Compound Weigh Accurately Weigh Sample & Standard Sample->Weigh Standard Internal Standard Standard->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte & Standard Peaks Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR Absolute Purity Determination.

Conclusion

Confirming the purity of synthesized this compound is a critical quality control step. RP-HPLC with UV detection offers a robust and reliable method for routine purity assessment. For a more in-depth analysis and identification of unknown impurities, LC-MS is the preferred method due to its enhanced sensitivity and ability to provide molecular weight information. For obtaining a highly accurate, absolute purity value without the need for a specific reference standard, qNMR stands out as a powerful, albeit less common, alternative. The choice of method will ultimately depend on the specific requirements of the research or development phase, available resources, and the desired level of analytical detail.

References

A Comparative Guide to N6-Furfuryl-2-aminoadenosine and N6-benzyladenine in Plant Shoot Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N6-Furfuryl-2-aminoadenosine and the widely used cytokinin, N6-benzyladenine (also known as 6-benzylaminopurine or BAP), in the context of plant shoot regeneration. While N6-benzyladenine is a cornerstone of plant tissue culture, data on the efficacy of this compound for shoot induction is notably scarce in publicly available scientific literature. This guide summarizes the extensive knowledge on N6-benzyladenine and provides a theoretical perspective on this compound based on structurally similar compounds.

Executive Summary

N6-benzyladenine (BAP) is a highly effective and widely documented synthetic cytokinin used to induce shoot organogenesis in a vast range of plant species. Its optimal concentration and efficacy are species- and even genotype-dependent, but a wealth of protocols exists to guide its application. In contrast, there is a significant lack of published experimental data evaluating the performance of this compound in plant shoot regeneration. While its structural similarity to other active cytokinins, such as kinetin, suggests potential activity, this remains to be experimentally validated. Therefore, for researchers seeking a reliable and well-characterized cytokinin for shoot regeneration, N6-benzyladenine is the current standard.

N6-benzyladenine (BAP): A Profile

N6-benzyladenine is a synthetic cytokinin that promotes cell division and differentiation, leading to the formation of adventitious shoots from explants in vitro.[1][2] It is a derivative of adenine with a benzyl group attached to the N6 position.

Performance and Applications

BAP is renowned for its high potency in inducing shoot formation across a broad spectrum of plant species.[1][2] It is a key component of many shoot induction media (SIM), often used in concentrations ranging from 0.5 to 5.0 mg/L. The optimal concentration is highly dependent on the plant species, explant type, and the presence of other plant growth regulators, particularly auxins. A high cytokinin-to-auxin ratio in the culture medium generally promotes shoot development.

This compound: An Overview

This compound is a purine derivative. While its primary documented activities are in non-plant systems, its structural resemblance to N6-furfuryladenine (kinetin), a known cytokinin, suggests it may possess cytokinin-like activity in plants. The key structural difference is the presence of an amino group at the 2-position of the adenine ring. This modification can influence the molecule's interaction with cytokinin receptors and its metabolic stability. Without experimental data, its efficacy relative to BAP for shoot regeneration remains speculative.

Comparative Data on Shoot Regeneration

Due to the lack of direct comparative studies, a quantitative side-by-side comparison is not possible. The following table summarizes the available information for N6-benzyladenine and provides data for the structurally related kinetin as a proxy for potential, yet unconfirmed, activity of this compound.

FeatureN6-benzyladenine (BAP)This compoundN6-furfuryladenine (Kinetin) (for reference)
Chemical Class Synthetic Cytokinin (Adenine-type)Purine DerivativeSynthetic Cytokinin (Adenine-type)
Proven Efficacy in Shoot Regeneration High and widely documented across numerous plant species.[1][2]No direct experimental data available.Moderate, often considered less potent than BAP.
Typical Concentration Range (mg/L) 0.5 - 5.0Not established.0.5 - 5.0
Observed Effects Promotes cell division, induces adventitious shoot formation, breaks apical dominance.[1][2]Unknown in plants.Promotes cell division and differentiation.
Advantages High efficacy, cost-effective, extensive literature and protocols available.--
Disadvantages Can sometimes lead to hyperhydricity (vitrification) of shoots at higher concentrations.Lack of data prevents assessment.Generally lower efficacy than BAP.

Experimental Protocols

General Protocol for Shoot Regeneration using N6-benzyladenine

This protocol provides a general framework. Optimization of BAP concentration, auxin type and concentration, and culture conditions is crucial for each plant species and explant type.

1. Explant Preparation:

  • Select healthy, young plant material (e.g., leaf discs, stem segments, cotyledons).
  • Surface sterilize the explants using a standard protocol (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile distilled water).

2. Culture Medium:

  • Prepare a basal medium such as Murashige and Skoog (MS) or Gamborg's B5 medium, supplemented with vitamins, sucrose (typically 2-3%), and a gelling agent (e.g., agar or gellan gum).
  • Add N6-benzyladenine to the medium at a desired concentration (e.g., 1.0 - 2.5 mg/L).
  • An auxin (e.g., α-naphthaleneacetic acid - NAA, or indole-3-acetic acid - IAA) is often added at a lower concentration (e.g., 0.1 - 0.5 mg/L) to promote callus formation and subsequent shoot differentiation.
  • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

3. Culture Conditions:

  • Dispense the medium into sterile culture vessels.
  • Place the sterilized explants onto the surface of the medium.
  • Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod with cool white fluorescent light).

4. Subculture and Elongation:

  • Subculture the regenerating explants to fresh medium every 3-4 weeks.
  • Once shoots have developed, they can be transferred to a medium with a lower cytokinin concentration or a cytokinin-free medium to promote elongation and rooting.

Signaling Pathways

Both N6-benzyladenine and, hypothetically, this compound would exert their effects through the cytokinin signaling pathway. This is a multi-step phosphorelay system.

Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Proteins (AHPs) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Phosphorylates ARR_A Type-A Response Regulators (ARRs) ARR_B->ARR_A Activates Gene_Expression Cytokinin-responsive Gene Expression (Shoot Development) ARR_B->Gene_Expression Activates ARR_A->AHP Inhibits Cytokinin Cytokinin (e.g., BAP) Cytokinin->Receptor Binds

Caption: A simplified diagram of the cytokinin signaling pathway in plants.

The binding of a cytokinin to its receptor (histidine kinases like AHKs) initiates a phosphorylation cascade. This signal is transferred via histidine phosphotransfer proteins (AHPs) to the nucleus, where it activates Type-B response regulators (ARRs). These Type-B ARRs are transcription factors that induce the expression of cytokinin-responsive genes, including those involved in cell division and shoot development. Type-A ARRs are also induced and act in a negative feedback loop to attenuate the signal.

Experimental Workflow

The following diagram illustrates a typical workflow for a plant shoot regeneration experiment.

Shoot_Regeneration_Workflow Explant 1. Explant Source (e.g., Leaf, Stem) Sterilization 2. Surface Sterilization Explant->Sterilization Culture 3. Inoculation on Shoot Induction Medium (with Cytokinin) Sterilization->Culture Incubation 4. Incubation (Controlled Environment) Culture->Incubation Regeneration 5. Adventitious Shoot Formation Incubation->Regeneration Elongation 6. Shoot Elongation (Transfer to new medium) Regeneration->Elongation Rooting 7. Rooting (Transfer to rooting medium) Elongation->Rooting Acclimatization 8. Acclimatization (Transfer to soil) Rooting->Acclimatization

Caption: A generalized workflow for in vitro plant shoot regeneration.

Conclusion

N6-benzyladenine remains the cytokinin of choice for inducing shoot regeneration in a wide array of plant species due to its proven efficacy and the extensive body of research supporting its use. While this compound's chemical structure suggests potential cytokinin activity, the absence of experimental data in plant systems makes it an unknown variable. Researchers aiming for reliable and reproducible shoot regeneration should currently rely on established protocols using N6-benzyladenine. Further investigation into the biological activity of this compound in plant tissue culture is warranted to explore its potential as an alternative plant growth regulator.

References

Comparative Analysis of N6-Furfuryl-2-aminoadenosine and Other Purine Nucleoside Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the dose-response relationship, experimental protocols, and signaling pathways of N6-Furfuryl-2-aminoadenosine and its therapeutic alternatives.

This compound, a purine nucleoside analog, has emerged as a compound of interest in oncological research due to its potential antitumor activities. Like other drugs in its class, its mechanism of action is predicated on the interference with fundamental cellular processes such as DNA synthesis and the induction of programmed cell death, or apoptosis. This guide provides a comparative analysis of this compound with established purine analog drugs—Cladribine, Fludarabine, and Pentostatin—offering a quantitative overview of their cytotoxic effects, detailed experimental methodologies, and a visualization of their molecular signaling pathways.

Dose-Response Analysis: A Comparative Overview

The effective concentration of a therapeutic agent is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound's close analog, N6-Furfuryladenosine, and other prominent purine nucleoside analogs across various cancer cell lines. This data provides a baseline for comparing the cytotoxic efficacy of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Citation
N6-FurfuryladenosineA375MelanomaNot Specified[1]
N6-FurfuryladenosineG361MelanomaNot Specified[1]
N6-FurfuryladenosineLOXMelanomaNot Specified[1]
N6-FurfuryladenosineHT29Colon CancerNot Specified[1]
N6-FurfuryladenosineHCT116Colon CancerNot Specified[1]
N6-FurfuryladenosineMiaPaCa-2Pancreatic CancerNot Specified[1]
CladribineU266Multiple Myeloma2.43[2]
CladribineRPMI8226Multiple Myeloma0.75[2]
CladribineMM1.SMultiple Myeloma0.18[2]
Cladribine501MelMelanoma2.9[3]
Cladribine1205LuMelanoma2.0[3]
CladribineM249RMelanoma6.3[3]
FludarabineK562Chronic Myelogenous Leukemia3.33[4]
FludarabineMM.1SMultiple Myeloma13.48 µg/mL[5][6]
FludarabineMM.1RMultiple Myeloma33.79 µg/mL[5][6]
PentostatinNot SpecifiedHairy Cell LeukemiaNot Specified[7][8][9][10][11]

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. This section details the methodologies for conducting key experiments cited in the dose-response analysis.

Cell Viability and IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add varying concentrations of compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 1-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: General workflow for determining IC50 using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Addition: Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[12]

Signaling Pathways of Purine Nucleoside Analogs

Purine nucleoside analogs exert their cytotoxic effects by interfering with DNA synthesis and inducing apoptosis. While the specific interactions may vary, the overarching pathways share common elements.

General Apoptotic Pathway of Purine Analogs

The diagram below illustrates the generalized signaling cascade initiated by purine analogs, leading to programmed cell death.

cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis cluster_2 Induction of Apoptosis uptake Purine Analog Uptake phosphorylation Phosphorylation to Triphosphate Form uptake->phosphorylation incorp Incorporation into DNA/RNA phosphorylation->incorp inhibit_poly Inhibition of DNA Polymerase & Ribonucleotide Reductase incorp->inhibit_poly dna_damage DNA Damage & Strand Breaks inhibit_poly->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic pathway induced by purine analogs.

Specific Mechanisms of Action
  • N6-Furfuryladenosine: This compound, a close relative of this compound, has been shown to induce rapid ATP depletion and genotoxic stress in cancer cells.[1][13] Its activation is dependent on adenosine kinase, which converts it into its nucleotide form. Recent studies also suggest a role for N6-furfuryladenosine in modulating mitochondrial dynamics.[14][15][16]

  • Cladribine: Following its conversion to the active triphosphate form, cladribine is incorporated into DNA, leading to the accumulation of DNA strand breaks. This triggers the activation of p53 and the subsequent release of cytochrome c from the mitochondria, culminating in apoptosis.[7]

  • Fludarabine: Fludarabine's active metabolite inhibits DNA synthesis. Additionally, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5][17][18] This inhibition contributes to its pro-apoptotic effects.

  • Pentostatin: This drug acts as a potent inhibitor of the enzyme adenosine deaminase. This leads to the accumulation of deoxyadenosine triphosphate (dATP), which in turn inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis. The depletion of the nucleotide pool ultimately halts DNA replication and induces apoptosis.[8][9][11][19]

The provided data and pathways offer a foundational understanding for researchers and clinicians working with purine nucleoside analogs. Further investigation into the specific dose-response of this compound and a more detailed elucidation of its unique signaling interactions are crucial next steps in evaluating its full therapeutic potential.

References

Comparative Analysis of N6-Furfuryladenosine and Related Adenosine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental data on the anti-proliferative and cytotoxic effects of N6-furfuryladenosine (Kinetin riboside), a close structural analog of N6-Furfuryl-2-aminoadenosine. Due to a scarcity of publicly available data for this compound, this guide leverages data from its well-studied counterpart to provide insights into the potential biological activities and mechanisms of action.

N6-substituted purine nucleoside analogs are a class of compounds with significant interest in cancer research due to their diverse biological activities, including the induction of apoptosis and inhibition of cell proliferation.[1] While specific experimental data on this compound is limited in publicly accessible literature, extensive research on the closely related compound, N6-furfuryladenosine (also known as kinetin riboside), provides a valuable framework for understanding its potential therapeutic effects.

Comparative Anti-proliferative Activity

N6-furfuryladenosine has demonstrated potent anti-proliferative and apoptogenic activity across various human cancer cell lines.[2][3] In contrast, its constituent parts, adenosine and N6-furfuryladenine, do not exhibit significant anti-proliferative effects on their own.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for N6-furfuryladenosine in different cancer cell lines, showcasing its efficacy.

CompoundCell LineIC50 (µM)
N6-furfuryladenosine MiaPaCa-2 (Pancreatic Carcinoma)0.27 ± 0.09
AdenosineMiaPaCa-2 (Pancreatic Carcinoma)> 100
N6-furfuryladenineMiaPaCa-2 (Pancreatic Carcinoma)> 100

Table 1: Comparative IC50 values demonstrating the anti-proliferative activity of N6-furfuryladenosine in comparison to adenosine and N6-furfuryladenine in the MiaPaCa-2 human pancreatic cancer cell line.[2]

Mechanism of Action: Insights from N6-furfuryladenosine

Studies on N6-furfuryladenosine suggest a multi-faceted mechanism of action that contributes to its anti-cancer properties. Key events observed following treatment with this compound include:

  • Rapid ATP Depletion: A significant decrease in cellular ATP levels occurs within 60 to 180 minutes of exposure to low micromolar concentrations of N6-furfuryladenosine.[2][3]

  • Induction of Genotoxic Stress: The compound induces genotoxic stress, as evidenced by the alkaline comet assay.[2][3]

  • Upregulation of Stress Response Genes: There is a rapid upregulation of CDKN1A (p21) and other DNA damage and stress response genes such as HMOX1, DDIT3, and GADD45A.[2][3]

The cytotoxicity of N6-furfuryladenosine is dependent on its conversion into a nucleotide form, a process that can be suppressed by inhibiting adenosine kinase.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the biological activity of adenosine analogs.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, N6-furfuryladenosine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Molecular and Experimental Landscape

To better understand the processes involved, the following diagrams illustrate a proposed signaling pathway for N6-furfuryladenosine and a typical experimental workflow for its analysis.

Proposed Signaling Pathway for N6-furfuryladenosine N6-furfuryladenosine N6-furfuryladenosine Adenosine Kinase Adenosine Kinase N6-furfuryladenosine->Adenosine Kinase N6-furfuryladenosine monophosphate N6-furfuryladenosine monophosphate Adenosine Kinase->N6-furfuryladenosine monophosphate ATP Depletion ATP Depletion N6-furfuryladenosine monophosphate->ATP Depletion Genotoxic Stress Genotoxic Stress N6-furfuryladenosine monophosphate->Genotoxic Stress Apoptosis Apoptosis ATP Depletion->Apoptosis p21 (CDKN1A) Upregulation p21 (CDKN1A) Upregulation Genotoxic Stress->p21 (CDKN1A) Upregulation Cell Cycle Arrest Cell Cycle Arrest p21 (CDKN1A) Upregulation->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis Experimental Workflow for Adenosine Analog Analysis cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Compound Treatment->Apoptosis Assay (Annexin V) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Compound Treatment->Cell Cycle Analysis (PI Staining) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis Assay (Annexin V)->Apoptotic Cell Percentage Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (PI Staining)->Cell Cycle Distribution

References

Investigating N6-Furfuryl-2-aminoadenosine: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Furfuryl-2-aminoadenosine, a purine nucleoside analogue, holds promise in anticancer research due to its structural similarity to endogenous purines, suggesting a mechanism of action that involves interference with DNA and RNA synthesis. However, a critical aspect of its preclinical evaluation is the characterization of its off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide provides a comparative analysis of this compound, examining its potential off-target profile in the context of other purine nucleoside analogues and outlining experimental and computational approaches for such investigations.

On-Target and Off-Target Landscape of Purine Analogues

Purine nucleoside analogues exert their cytotoxic effects primarily by mimicking endogenous nucleosides. Following cellular uptake, they are phosphorylated to their active triphosphate forms, which can then inhibit key enzymes involved in nucleic acid synthesis and be incorporated into DNA and RNA, ultimately leading to apoptosis. While this mechanism is effective in targeting rapidly proliferating cancer cells, the potential for these analogues to interact with other cellular kinases and signaling pathways—their off-target effects—is a significant consideration.

Comparative Analysis of Cytotoxicity

CompoundCell LineDiseaseIC50 (µM)Reference
Cladribine HL-60Acute Promyelocytic Leukemia0.05 ± 0.01[1]
MOLT-4Acute Lymphoblastic Leukemia0.03 ± 0.01[1]
THP-1Acute Monocytic Leukemia0.08 ± 0.02[1]
Clofarabine AML CellsAcute Myeloid Leukemia0.12 (median EC50)[2][3]
CLL CellsChronic Lymphocytic Leukemia0.08 (median EC50)[2][3]

Investigating Off-Target Kinase Interactions

A primary concern for many small molecule inhibitors is their off-target effects on the human kinome. While a comprehensive kinase screen for this compound has not been published, a study on the closely related N6-furfuryl-ATP (Kinetin Triphosphate, KTP) identified 27 potential kinase targets.[4] This provides a valuable starting point for investigating the off-target profile of this compound.

Potential Off-Target Kinases for this compound (Inferred from KTP Binding)

Kinase FamilyPotential Kinase Targets
CMGCGSK3α, GSK3β, CDK2, MAPK1, MAPK3
AGCPKA, PKG, ROCK1, ROCK2
CAMKCAMK1, CAMK2, DAPK1, PIM1, PIM2, PIM3
TKABL1, SRC, LCK, FYN
OtherAURKA, AURKB, PLK1, NEK2

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to characterize the on-target and off-target effects of this compound.

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound and its comparison with other purine analogues.

Materials:

  • Cancer cell lines (e.g., HL-60, MOLT-4, K562)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, Cladribine, Fludarabine (and other comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound and comparator compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol can be used to assess the inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • This compound

  • ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a white multiwell plate, add the purified kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a concentration of ATP that is close to the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways and Workflow Diagrams

Understanding the signaling pathways affected by a compound is crucial for elucidating its mechanism of action and potential off-target effects. Purine analogues are known to induce apoptosis and can modulate key survival pathways like the PI3K/Akt/mTOR pathway.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 In Silico Analysis This compound This compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound->Cytotoxicity Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay This compound->Kinase Inhibition Assay Off-Target Prediction Off-Target Prediction This compound->Off-Target Prediction Alternative Purine Analogues Alternative Purine Analogues Alternative Purine Analogues->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Kinase Selectivity Profile Kinase Selectivity Profile Kinase Inhibition Assay->Kinase Selectivity Profile

Caption: Experimental workflow for assessing off-target effects.

Apoptosis_Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: PI3K/Akt/mTOR signaling pathway.

The Role of In Silico Prediction

Given the resource-intensive nature of comprehensive experimental off-target screening, in silico methods offer a valuable complementary approach.[5][6][7] Predictive models based on machine learning and ligand-based or structure-based approaches can screen a compound against a vast array of potential off-targets.[6][7] These computational predictions can help prioritize experimental validation and provide early warnings of potential liabilities. For this compound, a robust in silico profiling study would be a logical next step to narrow down the most probable off-target kinases from the initial list and to identify other potential non-kinase off-targets.

Conclusion

A thorough investigation of the off-target effects of this compound is paramount for its continued development as a potential therapeutic agent. This guide outlines a multi-pronged strategy that combines comparative analysis with established purine analogues, targeted experimental validation, and predictive in silico modeling. By systematically characterizing its selectivity profile, researchers can gain a deeper understanding of its mechanism of action, anticipate potential side effects, and ultimately accelerate its path toward clinical translation. The provided experimental protocols and pathway diagrams serve as a foundational resource for initiating these critical studies.

References

Cross-validation of N6-Furfuryl-2-aminoadenosine's biological effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a cross-validation of the biological effects of N6-furfuryladenosine (Kinetin Riboside) and its key alternatives, N6-isopentenyladenosine and N6-benzyladenosine. Due to limited available data on N6-Furfuryl-2-aminoadenosine, this guide focuses on its closest, well-researched structural analogs.

The N6-substituted adenosine analogs, a class of compounds including N6-furfuryladenosine (kinetin riboside), N6-isopentenyladenosine, and N6-benzyladenosine, have garnered significant interest in oncological research. These compounds, originally identified as cytokinins in plants, exhibit potent anti-proliferative and pro-apoptotic effects across a spectrum of human cancer cell lines. This guide presents a comparative overview of their biological activities, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Comparative Biological Effects and IC50 Values

The cytotoxic and anti-proliferative activities of N6-furfuryladenosine, N6-isopentenyladenosine, and N6-benzyladenosine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
N6-furfuryladenosine MiaPaCa-2Pancreatic Carcinoma0.27 ± 0.09[1]
A375MelanomaData not specified[1]
Multiple Myeloma cellsMultiple MyelomaData not specified
N6-isopentenyladenosine DLD1Colon CancerData not specified
T24Bladder Carcinoma~10[2]
9 epithelial cancer cell linesVariousEffective at 10 µM[3]
N6-benzyladenosine T24Bladder Carcinoma~10[2]
U87MGGliomaData not specified
HCT116Colorectal CarcinomaData not specified
DLD-1Colorectal CarcinomaData not specified
MC38Murine Colon AdenocarcinomaNo significant effect

Key Biological Effects Across Cell Lines

Biological EffectN6-furfuryladenosine (Kinetin Riboside)N6-isopentenyladenosineN6-benzyladenosine
Cell Proliferation Potent inhibition.[1]Inhibition of DNA synthesis.Inhibition of clonogenic activity.[2]
Apoptosis Induces apoptosis.Promotes apoptosis via downregulation of anti-apoptotic proteins and caspase-3 activation.Induces apoptosis with caspase-3 and -9 activation.
Cell Cycle Causes cell cycle arrest.Induces cell cycle arrest; decreases cyclin E, A, and D1; increases p21 and p27.Arrests cell cycle at G0/G1 phase.[2]
Mechanism of Action Induces rapid ATP depletion and genotoxic stress.[1] Upregulates CDKN1A (p21).[1]Sustained phosphorylation and activation of JNK.Alters cell morphology and disorganizes actin cytoskeleton.[2]

Signaling Pathways and Experimental Workflows

The antitumor activity of these N6-substituted adenosine analogs is mediated through the modulation of several key signaling pathways, primarily converging on the induction of apoptosis and cell cycle arrest.

Signaling_Pathway cluster_0 N6-Substituted Adenosine Analogs cluster_1 Cellular Effects cluster_2 Downstream Consequences N6-furfuryladenosine N6-furfuryladenosine ATP_Depletion ATP Depletion N6-furfuryladenosine->ATP_Depletion Genotoxic_Stress Genotoxic Stress N6-furfuryladenosine->Genotoxic_Stress N6-isopentenyladenosine N6-isopentenyladenosine JNK_Activation JNK Activation N6-isopentenyladenosine->JNK_Activation N6-benzyladenosine N6-benzyladenosine Actin_Cytoskeleton_Disruption Actin Cytoskeleton Disruption N6-benzyladenosine->Actin_Cytoskeleton_Disruption Apoptosis Apoptosis ATP_Depletion->Apoptosis p21_Upregulation p21 Upregulation Genotoxic_Stress->p21_Upregulation Cyclin_Downregulation Cyclin D1/E/A Downregulation JNK_Activation->Cyclin_Downregulation Caspase_Activation Caspase-9/3 Activation JNK_Activation->Caspase_Activation Cell_Cycle_Arrest G0/G1 or G2/M Arrest Actin_Cytoskeleton_Disruption->Cell_Cycle_Arrest p21_Upregulation->Cell_Cycle_Arrest Cyclin_Downregulation->Cell_Cycle_Arrest Caspase_Activation->Apoptosis

Caption: Signaling pathways of N6-substituted adenosine analogs.

A typical experimental workflow for the cross-validation of these compounds in different cell lines is depicted below.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with N6-Substituted Adenosine Analogs Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Experimental workflow for compound validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[4]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[4]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Collect both floating and adherent cells after treatment.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.[5]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[5]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol while gently vortexing.[6] The cells can be stored at -20°C for several weeks.[6]

  • Washing: Wash the fixed cells twice with PBS.[6]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate.[6][7]

  • PI Staining: Add propidium iodide staining solution to the cell suspension.[6]

  • Incubation: Incubate for at least 30 minutes at 4°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of PI.

References

N6-Furfuryl-2-aminoadenosine: A Comparative Efficacy Analysis Against Other Purine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N6-Furfuryl-2-aminoadenosine, a synthetically derived cytokinin, against other well-established purine analogues used in research and clinical settings. By presenting available experimental data, detailed methodologies, and illustrating key cellular pathways, this document aims to offer an objective resource for evaluating the potential of this compound in drug development.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (also known as Kinetin Riboside) and other prominent purine analogues across various cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound (Kinetin Riboside) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colon Cancer2.5[1][2]
OVCAR-3Ovarian Cancer1.1[3]
MIA PaCa-2Pancreatic Cancer1.1[3]
A375MelanomaData available[4]
G361MelanomaData available[4]
LOXMelanomaData available[4]
HT29Colon CancerData available[4]
HCT116Colon CancerData available[4]
MiaPaCa-2Pancreatic CancerData available[4]

Table 2: Comparative IC50 Values of Other Purine Analogues

Purine AnalogueCell LineCancer TypeIC50 (µM)Reference
6-MercaptopurineHepG2Hepatocellular Carcinoma32.25[5]
6-MercaptopurineMCF-7Breast Adenocarcinoma>100[5]
6-MercaptopurineHCT116Colon Carcinoma16.7 (as free 6-MP)[6]
FludarabineRPMI 8226Multiple Myeloma1.54 (µg/mL)[7]
FludarabineMM.1SMultiple Myeloma13.48 (µg/mL)[7]
FludarabineMM.1RMultiple Myeloma33.79 (µg/mL)[7]
FludarabineCCRF-CEMT-cell Leukemia19.49[8]
FludarabineHCT-116Colon Carcinoma6.6[8]
Cladribine501MelMelanoma~2.9[9]
Cladribine1205LuMelanoma~2[9]
CladribineM249RMelanoma~6.3[9]
CladribineU266Multiple Myeloma~2.43[10]
CladribineRPMI8226Multiple Myeloma~0.75[10]
CladribineMM1.SMultiple Myeloma~0.18[10]

Mechanism of Action: Induction of Apoptosis

This compound primarily exerts its anticancer effects by inducing apoptosis, the process of programmed cell death, through the intrinsic mitochondrial pathway.[1][11] This involves a cascade of intracellular events culminating in cell demise.

A key initiating event is the disruption of mitochondrial function. This compound has been shown to cause rapid depletion of cellular ATP.[12] Furthermore, it can relax mitochondrial hyperfusion, a state often associated with cellular stress, thereby restoring mitochondrial quality control.

This mitochondrial distress leads to the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, this compound upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[11] This shift in the balance of Bcl-2 family proteins increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, most notably caspase-3, which orchestrate the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][11]

G cluster_0 Cellular Stress cluster_1 Apoptotic Signaling Cascade N6_Furfuryl_2_aminoadenosine This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction (ATP Depletion, Relaxation of Hyperfusion) N6_Furfuryl_2_aminoadenosine->Mitochondrial_Dysfunction Bcl2_Family Modulation of Bcl-2 Family (Bax up, Bcl-2 down) Mitochondrial_Dysfunction->Bcl2_Family Cytochrome_c_Release Cytochrome c Release Bcl2_Family->Cytochrome_c_Release Caspase_Activation Caspase Activation (Caspase-9 -> Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptotic pathway of this compound.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and other purine analogues

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with purine analogues cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution and incubate incubation->mtt_addition solubilization Add solubilization solution mtt_addition->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and other purine analogues

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same steps for cell seeding and compound treatment as in the MTT assay.

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA and air dry.

  • Staining: Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion

The available data suggests that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range for several cancer types.[1][3] Its mechanism of action, centered on the induction of apoptosis via the intrinsic mitochondrial pathway, offers a clear rationale for its anticancer effects. While a direct, comprehensive comparative study against a wide panel of established purine analogues is lacking, the compiled data provides a valuable starting point for researchers. The distinct mechanism involving the relaxation of mitochondrial hyperfusion may present a unique therapeutic window. Further investigation is warranted to directly compare the efficacy and safety profile of this compound with standard-of-care purine analogues in identical experimental settings to fully elucidate its potential as a novel therapeutic agent.

References

Safety Operating Guide

Safe Disposal of N6-Furfuryl-2-aminoadenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides procedural guidance for the safe disposal of N6-Furfuryl-2-aminoadenosine, a purine nucleoside analogue. All procedures must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

I. Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₅H₁₈N₆O₅
Molecular Weight 362.34 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Synonyms 2-Amino-N-(2-furanylmethyl)adenosine
CAS Number 26783-39-1
Appearance (Assumed) Solid
Solubility (General for Kinetin, a related compound) Soluble in strong acids, alkalis, and glacial acetic acid; slightly soluble in ethanol, butanol, acetone, and ether; practically insoluble in distilled water.[4]

Data sourced from multiple references.[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure all appropriate personal protective equipment is worn and safety measures are in place.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.[5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the work area.[7]

III. Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of this compound. Always consult your institution's EHS department and the product-specific Safety Data Sheet (SDS) before proceeding.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weigh boats, pipette tips, and wipes should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[8]

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[8] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[5][6][8]

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill.

  • Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

Step 3: Waste Storage and Labeling

  • Store all waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5]

  • Ensure all waste containers are tightly closed.[5]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Waste material must be disposed of in accordance with national and local regulations.[8]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation cluster_2 Containment and Labeling cluster_3 Final Disposal Pathway start Identify Waste Type solid Unused/Expired Solid start->solid liquid Contaminated Solution start->liquid sharps Contaminated Sharps/Labware start->sharps solid_container Seal in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Sharps Container sharps->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for EHS/ Licensed Contractor Pickup storage->disposal

Caption: Disposal workflow for this compound.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures and consulting with institutional safety experts, researchers can minimize risks and ensure regulatory compliance.

References

Personal protective equipment for handling N6-Furfuryl-2-aminoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper handling and disposal of N6-Furfuryl-2-aminoadenosine. Adherence to these procedural guidelines is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations for similar compounds.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves that have been inspected prior to use.[1] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Wear fire/flame resistant and impervious clothing.[1] A lab coat is standard.
Respiratory Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A particulate filter device (EN 143) may be necessary if dust is formed.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize risk. Always work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[1]

    • Do not breathe mist, gas, or vapors.[1]

    • Avoid contact with skin and eyes.[1]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Post-Handling :

    • Wash hands thoroughly after handling the compound.[5]

    • Clean the work area and any equipment used.

    • Contaminated clothing should be removed and washed before reuse.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Compound : The compound should be disposed of in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[5][6] It is recommended to consult a local waste disposal expert.[2][7]

  • Contaminated Materials : Any materials, such as gloves or wipes, that come into contact with the compound should be treated as hazardous waste and disposed of accordingly.

  • Containers : Handle contaminated packages in the same way as the substance itself.[2][7] Completely emptied packages can be recycled where appropriate.[2][7]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE: Goggles, Gloves, Lab Coat prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_compound Handle Compound: - Avoid dust/aerosols - Avoid contact & inhalation prep_area->handle_compound Proceed when ready post_wash Wash Hands Thoroughly handle_compound->post_wash After handling post_clean Clean Work Area & Equipment post_wash->post_clean dispose_waste Dispose of Waste Compound (Follow Local Regulations) post_clean->dispose_waste Final step dispose_cont Dispose of Contaminated Materials as Hazardous Waste dispose_waste->dispose_cont

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。